molecular formula C9H10FNO B1306881 N-((4-Fluorophenyl)methyl)ethanamide CAS No. 86010-68-6

N-((4-Fluorophenyl)methyl)ethanamide

Cat. No.: B1306881
CAS No.: 86010-68-6
M. Wt: 167.18 g/mol
InChI Key: IHNHPSHMZGCDCL-UHFFFAOYSA-N
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Description

N-((4-Fluorophenyl)methyl)ethanamide is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((4-Fluorophenyl)methyl)ethanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-Fluorophenyl)methyl)ethanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHPSHMZGCDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393386
Record name N-(4-Fluorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86010-68-6
Record name N-(4-Fluorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-((4-Fluorophenyl)methyl)ethanamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-(4-Fluorobenzyl)acetamide CAS Registry Number: 86010-68-6 Molecular Formula: C9H10FNO Molecular Weight: 167.18 g/mol

Executive Summary & Chemical Identity

N-((4-Fluorophenyl)methyl)ethanamide (hereafter referred to as N-4FBA ) acts as a critical intermediate scaffold in medicinal chemistry. Unlike its anilide congener (N-(4-fluorophenyl)acetamide), N-4FBA possesses a methylene bridge (


) between the aromatic ring and the amide nitrogen. This "benzyl linker" introduces rotational freedom, decoupling the amide resonance from the aromatic 

-system, which significantly alters the molecule's electronic profile, solubility, and binding kinetics in protein pockets.

The inclusion of the para-fluorine atom is a deliberate design choice in drug development, primarily utilized to block metabolic oxidation at the reactive para position (C4) while modulating lipophilicity (LogP) and dipole moment without imposing the steric penalty associated with chloro- or bromo-substituents.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline solidHandling and formulation stability.
Melting Point 108–112 °C (Typical range for benzyl amides)Indicator of purity; distinct from liquid benzylamine precursors.
Solubility Soluble in DCM, EtOH, DMSO; Low in WaterLipophilic character aids membrane permeability.
LogP (Calc) ~1.4 – 1.6Optimal range for fragment-based drug discovery (FBDD).
H-Bond Donors 1 (Amide NH)Key interaction point for receptor binding pockets.
H-Bond Acceptors 1 (Carbonyl O)Complementary binding motif.

Synthetic Pathways & Process Optimization

The synthesis of N-4FBA is a classic nucleophilic acyl substitution. While simple in theory, achieving pharmaceutical-grade purity (>98%) requires strict control over stoichiometry and workup to remove trace amine (genotoxic risk) and acid byproducts.

Method A: Acetic Anhydride Acetylation (Recommended)

This method is preferred for its atom economy and ease of purification.

Reaction Scheme:



Detailed Protocol
  • Setup: Charge a dry 250 mL round-bottom flask with 4-Fluorobenzylamine (10.0 mmol, 1.25 g) and anhydrous Dichloromethane (DCM) (50 mL). Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) as a proton scavenger.

  • Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (11.0 mmol, 1.04 mL) dropwise over 10 minutes. Note: Exothermic reaction; control rate to prevent localized boiling.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Monitoring (Self-Validation): Check via TLC (SiO2, 50% EtOAc/Hexane).

    • Starting Material (Amine): Low Rf, stains with Ninhydrin.

    • Product (Amide): High Rf (~0.5), UV active, no Ninhydrin stain.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO3 (2 x 20 mL) to neutralize acetic acid byproduct.

    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary to obtain white needles.

SynthesisFlow Start Start: 4-Fluorobenzylamine + TEA in DCM React Add Acetic Anhydride (0°C -> RT, 2h) Start->React Check TLC Validation (Disappearance of Amine) React->Check Wash1 Acid Wash (1M HCl) Removes Amine/TEA Check->Wash1 Complete Wash2 Base Wash (NaHCO3) Removes AcOH Wash1->Wash2 Dry Dry & Evaporate Wash2->Dry Final Product: N-(4-Fluorobenzyl)acetamide Dry->Final

Caption: Step-by-step workflow for the synthesis and purification of N-4FBA, highlighting critical impurity removal steps.

Spectral Characterization & Analytical Validation

Confirming the structure requires distinguishing the benzyl amide from the phenyl amide (anilide). The methylene protons are the diagnostic handle.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     7.25 – 7.18 (m, 2H):  Aromatic protons meta to Fluorine.
    
  • 
     7.05 – 6.98 (m, 2H):  Aromatic protons ortho to Fluorine (showing strong 
    
    
    
    coupling).
  • 
     5.90 (br s, 1H):  Amide N-H . Broad signal, exchangeable with 
    
    
    
    .
  • 
     4.38 (d, 
    
    
    
    Hz, 2H):
    Benzylic -CH
    
    
    -
    . Critical Identifier: Appears as a doublet due to coupling with NH. If this were the anilide, this peak would be absent.
  • 
     2.02 (s, 3H):  Acetyl -CH
    
    
    
    .

 NMR (376 MHz, 

):
  • 
     -115.0 ppm:  Single peak (multiplet if proton-coupled). Diagnostic of para-fluoro substitution on a benzyl ring.
    
Infrared Spectroscopy (FT-IR)
  • 3290 cm

    
    :  N-H stretch (secondary amide).
    
  • 1645 cm

    
    :  C=O stretch (Amide I band).
    
  • 1550 cm

    
    :  N-H bend (Amide II band).
    
  • 1220 cm

    
    :  C-F stretch (strong).
    

Reactivity & Medicinal Chemistry Utility[1]

N-4FBA is rarely the final drug; it is a pharmacophore fragment . Its utility lies in its specific reactivity profile and the biological properties imparted by the fluorine atom.

Structure-Activity Relationship (SAR) Logic
  • Metabolic Blocking: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Placing F at the para position blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for benzyl rings.

  • Electronic Modulation: Fluorine is highly electronegative (

    
    ), pulling electron density from the aromatic ring. This lowers the pKa of the amide proton slightly (via inductive effect through the methylene), potentially strengthening H-bond donor capability.
    
  • Conformational Flexibility: The methylene linker allows the aromatic ring to rotate, enabling "induced fit" binding in enzyme pockets, unlike the rigid phenyl-amide bond.

SAR_Logic Center N-(4-Fluorobenzyl)acetamide F_Atom Para-Fluorine Center->F_Atom Linker Methylene Linker (-CH2-) Center->Linker Amide Acetamide Motif Center->Amide Metab Blocks CYP450 Oxidation (Metabolic Stability) F_Atom->Metab Steric/Electronic Shield Flex Rotational Freedom (Induced Fit Binding) Linker->Flex H_Bond H-Bond Donor/Acceptor (Receptor Affinity) Amide->H_Bond

Caption: SAR map illustrating how structural features of N-4FBA translate to medicinal chemistry properties.

Key Reactions
  • Hydrolysis: Under strong acidic (6M HCl, reflux) or basic (6M NaOH) conditions, N-4FBA hydrolyzes back to 4-fluorobenzylamine and acetic acid. This is useful for deprotecting the amine if the acetyl group was used as a protecting group.

  • N-Alkylation: Treatment with NaH followed by an alkyl halide (R-X) will alkylate the amide nitrogen, creating tertiary amides.

Safety & Handling

  • GHS Classification: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can catalyze long-term hydrolysis.

References

  • PubChem. N-(4-Fluorobenzyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link](Note: General search for CAS 86010-68-6).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (For verifying Benzyl vs Phenyl shifts). [Link]

An In-depth Technical Guide to the Solubility Profile of N-((4-Fluorophenyl)methyl)ethanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Drug Development with Foundational Physicochemical Data

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is the aqueous solubility of a drug substance. Poor solubility can cascade into a series of downstream problems, including inadequate bioavailability, erratic dose-response relationships, and significant formulation difficulties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for understanding and determining the solubility of N-((4-Fluorophenyl)methyl)ethanamide, a compound of interest in medicinal chemistry. While direct, published solubility data for this specific molecule is sparse, this document provides the theoretical underpinnings, predictive insights based on analogous structures, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. By grounding our approach in fundamental principles and validated methodologies, we aim to empower researchers to make data-driven decisions in their development programs.

Introduction to N-((4-Fluorophenyl)methyl)ethanamide and the Imperative of Solubility

N-((4-Fluorophenyl)methyl)ethanamide belongs to the class of N-substituted acetamides. Its structure, featuring a fluorinated aromatic ring linked to an acetamide moiety via a methylene bridge, suggests a molecule with a balance of lipophilic and polar characteristics that are common in contemporary drug candidates.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed through the gastrointestinal tract, it must first be in solution. Therefore, a thorough understanding of a compound's solubility is not merely a descriptive exercise but a predictive tool for its in vivo behavior.

This guide will delve into the theoretical and practical aspects of determining the solubility of N-((4-Fluorophenyl)methyl)ethanamide, providing a roadmap for its comprehensive characterization.

Predicted Physicochemical Properties and Solubility Behavior

Structural Analysis:

  • Fluorophenyl Group: The 4-fluorophenyl group is largely nonpolar and will contribute to the compound's lipophilicity, suggesting a preference for non-polar, organic solvents.

  • Amide Linkage: The ethanamide group contains a polar amide bond capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This introduces a degree of polarity and the potential for interaction with polar solvents.

  • Overall Structure: The molecule's overall character is expected to be moderately lipophilic.

Insights from Analogous Compounds:

  • N-(4-Chlorophenyl)acetamide: This structurally similar compound is reported to be practically insoluble in cold water but readily soluble in alcohol and ether.[1] This suggests that N-((4-Fluorophenyl)methyl)ethanamide is also likely to have limited aqueous solubility.

  • 4-Fluorobenzylamine: A potential synthetic precursor, 4-fluorobenzylamine, is soluble in water.[2][3] The addition of the acetyl group to form the final compound significantly increases its molecular weight and likely its lipophilicity, thereby reducing aqueous solubility.

Based on this analysis, N-((4-Fluorophenyl)methyl)ethanamide is predicted to exhibit:

  • Low aqueous solubility.

  • Good solubility in polar organic solvents such as ethanol, methanol, and acetone.

  • High solubility in non-polar organic solvents like chloroform and diethyl ether.

The following table summarizes the predicted and known physicochemical properties of N-((4-Fluorophenyl)methyl)ethanamide and a key analogue.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Known Aqueous SolubilityPredicted/Known Organic Solvent Solubility
N-((4-Fluorophenyl)methyl)ethanamideC9H10FNO167.18Low (Predicted)Good to High in polar and non-polar organics (Predicted)
N-(4-Chlorophenyl)acetamideC8H8ClNO169.61Practically insoluble in cold water[1]Readily soluble in alcohol and ether[1]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is fundamental to designing and interpreting solubility experiments.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[4] It is typically determined using a shake-flask method where the compound is incubated with the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] This value is crucial for late-stage preclinical development and formulation.[6]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, usually from a concentrated stock solution (often in DMSO).[7] It is a high-throughput method well-suited for early drug discovery screening.[5] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated or amorphous state.[8]

The choice of which solubility to measure depends on the stage of drug development. For a thorough characterization of N-((4-Fluorophenyl)methyl)ethanamide, both would be valuable.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of N-((4-Fluorophenyl)methyl)ethanamide.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

Principle: An excess of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess N-((4-Fluorophenyl)methyl)ethanamide B Add to a known volume of solvent (e.g., buffer, organic solvent) A->B C Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Incubate for 24-48 hours C->D E Allow suspension to settle D->E F Filter through a 0.22 µm filter to remove undissolved solid E->F G Quantify the concentration of the compound in the filtrate (e.g., by HPLC-UV) F->G H Prepare a standard curve for quantification H->G

Caption: Thermodynamic Solubility Workflow.

Detailed Protocol:

  • Preparation:

    • Accurately weigh approximately 2-5 mg of N-((4-Fluorophenyl)methyl)ethanamide into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or various organic solvents).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

  • Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the suspension to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all solid particles.

  • Analysis:

    • Prepare a series of standard solutions of N-((4-Fluorophenyl)methyl)ethanamide of known concentrations in the same solvent.

    • Analyze the filtered sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample. This concentration is the thermodynamic solubility.

Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of a compound's solubility.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry or nephelometry.

Workflow Diagram:

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_incubation Incubation cluster_detection Detection A Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) C Add small aliquots of the DMSO stock to the buffer to create a dilution series A->C B Dispense aqueous buffer into a microplate B->C D Incubate the microplate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) C->D E Measure the turbidity or light scattering of each well using a nephelometer or plate reader D->E F Determine the concentration at which precipitation occurs E->F

Caption: Kinetic Solubility Workflow.

Detailed Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of N-((4-Fluorophenyl)methyl)ethanamide in 100% DMSO (e.g., 10 mM).

  • Dilution and Precipitation:

    • In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. It is important to control the final percentage of DMSO to be consistent across all wells (typically ≤ 1-2%).

  • Incubation:

    • Seal the plate and incubate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.

  • Detection:

    • Measure the turbidity of each well using a microplate nephelometer, which detects scattered light from insoluble particles.[5]

    • The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (buffer with the same percentage of DMSO).

Factors Influencing Solubility: pH and Cosolvents

A comprehensive solubility profile should investigate the impact of pH and the use of cosolvents.

Effect of pH

The solubility of ionizable compounds is highly dependent on the pH of the medium.[10] N-((4-Fluorophenyl)methyl)ethanamide has an amide group which is generally considered neutral, but the nitrogen atom has a lone pair of electrons and can be protonated under strongly acidic conditions. While the pKa of the amide nitrogen is typically very low, it is still prudent to measure solubility in buffers of varying pH relevant to the physiological range (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). The shake-flask method described above can be repeated with different pH buffers.

Cosolvency

For poorly water-soluble compounds, the use of cosolvents can significantly enhance solubility.[11][12] Cosolvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[13]

Experimental Approach:

  • Prepare a series of solvent systems with varying proportions of a cosolvent (e.g., ethanol, propylene glycol, or PEG 400) in an aqueous buffer.

  • Determine the solubility of N-((4-Fluorophenyl)methyl)ethanamide in each of these cosolvent systems using the shake-flask method.

  • Plot the logarithm of solubility against the percentage of the cosolvent. This can provide valuable information for developing liquid formulations.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive determination of the solubility of N-((4-Fluorophenyl)methyl)ethanamide. By combining predictive analysis based on chemical structure with rigorous experimental protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their drug development programs. The investigation of pH and cosolvent effects will further refine this understanding, enabling informed decisions on formulation strategies. The methodologies outlined herein are not merely procedural steps but a self-validating system for producing reliable and reproducible solubility data, a cornerstone of successful pharmaceutical development.

References

  • PubChem. N-(4-Chlorophenyl)acetamide. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). [Link]

  • PubChem. N-(4-fluorophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide. [Link]

  • ChemSynthesis. N-(4-chlorophenyl)acetamide - 539-03-7. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Narratize. 5 Best Practices for Writing White Papers. [Link]

  • PubMed. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • YouTube. Graphviz tutorial. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Michael Black. Writing a good scientific paper. The secrets I share with my students. [Link]

  • RSC Education. Solubility and pH of amines. [Link]

  • Office of Research Development. WRITING A WHITE PAPER OR CONCEPT PAPER. [Link]

  • SlidePlayer. solubility experimental methods.pptx. [Link]

  • IntechOpen. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • LinkedIn. Best Practices When Writing, Designing, and Publishing a White Paper. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Graphviz. Graphviz. [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

  • PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ChemSynthesis. N-(4-chlorophenyl)-N-methylacetamide. [Link]

  • Towards AI. Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • SlideShare. Cosolvency. [Link]

  • Stelzner Consulting. How to Write a White Paper. [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ncona. A Quick Introduction to Graphviz. [Link]

Sources

N-((4-Fluorophenyl)methyl)ethanamide spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-((4-Fluorophenyl)methyl)ethanamide (CAS: 86010-68-6), also known as N-(4-fluorobenzyl)acetamide, represents a critical structural motif in medicinal chemistry. Unlike its anilide counterpart (N-(4-fluorophenyl)acetamide), this molecule features a methylene spacer that interrupts the conjugation between the nitrogen lone pair and the aromatic ring, significantly altering its electronic properties and metabolic profile.

This technical guide provides a definitive reference for the synthesis, spectroscopic identification, and structural logic of this compound. It addresses the specific needs of drug development professionals using fluorine substitution to modulate lipophilicity and block metabolic soft spots.

Part 1: Chemical Identity & Structural Logic

The introduction of a fluorine atom at the para-position of the benzyl ring serves two primary functions in drug design:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the typically reactive para-position.

  • Electronic Modulation: The high electronegativity of fluorine induces significant shielding/deshielding effects observable in NMR spectroscopy, serving as a diagnostic handle.

PropertyData
IUPAC Name N-((4-Fluorophenyl)methyl)ethanamide
Common Name N-(4-Fluorobenzyl)acetamide
CAS Number 86010-68-6
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Physical State White to Off-White Solid
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water

Part 2: Synthetic Protocol

The synthesis of N-((4-Fluorophenyl)methyl)ethanamide is most efficiently achieved via the acetylation of 4-fluorobenzylamine. This method is preferred over direct coupling reagents for its atom economy and ease of purification.

Reagents & Stoichiometry
  • Substrate: 4-Fluorobenzylamine (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (1.1 equiv) or Acetyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) – Required to scavenge HCl if using acetyl chloride.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 4-fluorobenzylamine (10 mmol) and dry DCM (30 mL). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Add Triethylamine (12 mmol) followed by the dropwise addition of Acetyl Chloride (11 mmol). Note: The reaction is exothermic; maintain temperature < 5°C to prevent di-acetylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor conversion via TLC (SiO₂, 50% EtOAc/Hexanes). The amine spot (polar) should disappear, replaced by the less polar amide.

  • Workup: Quench with saturated NaHCO₃ solution (20 mL). Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and Brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize from EtOAc/Hexanes if necessary to yield the product as a white solid.

Workflow Visualization

SynthesisWorkflow Start 4-Fluorobenzylamine (Starting Material) Reagents Acetyl Chloride + TEA (DCM, 0°C) Start->Reagents Dissolution Reaction Reaction Progress (TLC Monitoring) Reagents->Reaction Nucleophilic Acyl Substitution Quench Acid/Base Workup (Remove impurities) Reaction->Quench Complete Product N-(4-Fluorobenzyl)acetamide (Isolated Solid) Quench->Product Crystallization

Figure 1: Synthetic workflow for the acetylation of 4-fluorobenzylamine, highlighting critical process controls.

Part 3: Spectroscopic Analysis

This section details the diagnostic signals required to validate the structure. The presence of the Fluorine atom (


F) creates distinct splitting patterns in both 

H and

C NMR spectra due to spin-spin coupling (

-coupling).
Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by the distinct benzylic doublet and the AA'BB' splitting pattern of the aromatic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment
1.98 Singlet (s)3H-Acetyl CH₃
4.35 Doublet (d)2H

Benzylic CH₂ (Coupled to NH)
5.90 - 6.10 Broad Singlet (br s)1H-Amide NH
6.98 - 7.04 Multiplet (m)2H

Ar-H (meta to CH₂)
7.20 - 7.26 Multiplet (m)2H

Ar-H (ortho to CH₂)

Technical Note: The aromatic protons appear as a pseudo-quartet or complex multiplet due to the superposition of


 and long-range 

couplings.
Carbon-13 NMR ( C NMR)

Solvent: CDCl₃, 100 MHz

The


C spectrum is definitive due to the large Carbon-Fluorine coupling constants.
Chemical Shift (δ, ppm)Multiplicity

(Hz)
Assignment
23.1 Singlet-Acetyl CH₃
42.8 Singlet-Benzylic CH₂
115.4 Doublet

Ar-C (ortho to F)
129.3 Doublet

Ar-C (meta to F)
134.1 Doublet

Ar-C (ipso to CH₂)
162.2 Doublet

Ar-C (ipso to F)
170.1 Singlet-Carbonyl C=O
Fluorine-19 NMR ( F NMR)

Solvent: CDCl₃

  • Shift: -115.0 to -116.5 ppm (Multiplet)

  • Interpretation: The signal typically appears as a triplet of triplets or a complex multiplet due to coupling with the adjacent aromatic protons (

    
     and 
    
    
    
    ). This shift is characteristic of a fluoro-substituted benzene ring with an electron-donating alkyl group at the para position.
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H Stretch (Amide).

  • 1645 cm⁻¹: C=O Stretch (Amide I band - strong).

  • 1550 cm⁻¹: N-H Bend (Amide II band).

  • 1220 cm⁻¹: C-F Stretch (Ar-F).

Spectroscopic Logic Diagram

SpectralLogic F_Atom Fluorine Atom (19F) (Source of Splitting) C_Ipso C-Ipso (162 ppm) Doublet (J ~245 Hz) F_Atom->C_Ipso 1-Bond Coupling (Strong) C_Ortho C-Ortho (115 ppm) Doublet (J ~21 Hz) F_Atom->C_Ortho 2-Bond Coupling (Medium) H_Aromatic Aromatic Protons (AA'BB' System) F_Atom->H_Aromatic H-F Coupling

Figure 2: Connectivity and coupling logic. The Fluorine atom acts as the "spin anchor," splitting adjacent carbon and proton signals.

Part 4: Quality Control & Impurity Profiling

When synthesizing or sourcing this material for pharmaceutical applications, three primary impurities must be monitored:

  • 4-Fluorobenzylamine (Starting Material): Detected via LC-MS or by the presence of a broad NH₂ singlet at ~1.5 ppm in NMR.

  • Di-acetylated byproduct: Formation of N-acetyl-N-(4-fluorobenzyl)acetamide. This occurs if the reaction temperature is too high or excess anhydride is used. It is characterized by a downfield shift of the benzylic CH₂ and two methyl signals in NMR.

  • Triethylamine Hydrochloride: If the workup is insufficient, these salts appear as broad multiplets at 1.3 ppm and 3.1 ppm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9601, N-(4-fluorophenyl)acetamide (Anilide Analogue Comparison). Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine-Carbon Couplings. University of Wisconsin-Madison. Retrieved from [Link]

N-((4-Fluorophenyl)methyl)ethanamide starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Process Chemistry and Utility of N-((4-Fluorophenyl)methyl)ethanamide

Part 1: Executive Summary & Strategic Importance

N-((4-Fluorophenyl)methyl)ethanamide (CAS: 364-07-8), frequently referred to as N-(4-fluorobenzyl)acetamide, represents a critical structural motif in modern medicinal chemistry. Its significance stems from the "Fluorine Effect"—the strategic introduction of fluorine to modulate lipophilicity (


), metabolic stability, and ligand-protein binding affinity without significantly altering steric bulk.

In drug discovery, this amide serves two primary roles:

  • Pivotal Intermediate: It is a direct precursor in the synthesis of anticonvulsants (e.g., Lacosamide analogs) and novel TRPV1 antagonists.

  • Metabolic Shield: The 4-fluoro substitution on the benzyl ring blocks the para-position from cytochrome P450-mediated oxidation, significantly extending the half-life of downstream pharmacophores.

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name N-[(4-Fluorophenyl)methyl]acetamide
CAS Number 364-07-8
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water
Melting Point 105–108 °C (Typical for benzyl acetamide series)
Key Reactivity Amide hydrolysis (acid/base), N-alkylation (requires strong base)

Part 3: Robust Synthesis Protocol

While multiple routes exist (e.g., Schotten-Baumann with acetyl chloride), the Acetic Anhydride Route is preferred for process scalability due to higher atom economy, absence of chlorinated byproducts, and simplified workup.

Reaction Design & Causality
  • Substrate: 4-Fluorobenzylamine (CAS: 140-75-0).

  • Reagent: Acetic Anhydride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Toluene. DCM is chosen here for ease of solvent removal, though Toluene is preferred for industrial scale-up to allow crystallization directly from the reaction mixture.

  • Base: Triethylamine (

    
    ) is optional but recommended to scavenge the acetic acid byproduct if acid-sensitive functionalities are present, though for this specific molecule, it is not strictly necessary as the product is stable to acetic acid.
    
Step-by-Step Methodology

Reagents:

  • 4-Fluorobenzylamine (1.0 equiv, 10 mmol, 1.25 g)

  • Acetic Anhydride (1.2 equiv, 12 mmol, 1.22 g)

  • Dichloromethane (DCM) (20 mL)

  • Optional: Triethylamine (1.2 equiv)

Protocol:

  • Setup: Charge a 50 mL round-bottom flask with 4-Fluorobenzylamine and DCM. Add a magnetic stir bar.

  • Cooling: Submerge flask in an ice-water bath (0 °C). Reasoning: The acetylation is exothermic; cooling prevents uncontrolled reflux and minimizes impurity formation.

  • Addition: Add Acetic Anhydride dropwise over 10 minutes via a pressure-equalizing addition funnel or syringe pump.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

    • Validation: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The amine spot (

      
      ) should disappear, and the amide spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Add 10 mL saturated

      
       solution (removes acetic acid byproduct). Stir vigorously for 15 mins.
      
    • Separate phases.[1] Wash the organic layer with 10 mL 1M HCl (removes unreacted amine).

    • Wash with Brine, dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate the filtrate in vacuo. The residue will crystallize upon cooling.

  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if high purity (>99%) is required.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Fluorobenzylamine + DCM Add Addition: Acetic Anhydride (0°C, Dropwise) Start->Add React Reaction: Stir at RT (2-4 Hours) Add->React Quench Quench: Sat. NaHCO3 Wash (Remove AcOH) React->Quench Wash Acid Wash: 1M HCl (Remove Amine) Quench->Wash Isolate Isolation: Dry & Evaporate -> Solid Product Wash->Isolate

Caption: Operational workflow for the acetylation of 4-fluorobenzylamine.

Part 4: Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Nucleophilic Acyl Substitution .

  • Nucleophilic Attack: The lone pair on the amine nitrogen attacks the carbonyl carbon of acetic anhydride.

  • Tetrahedral Intermediate: A short-lived intermediate forms.

  • Elimination: The acetate group (good leaving group) is expelled, reforming the carbonyl.

  • Deprotonation: The resulting protonated amide loses a proton (to the acetate ion or added base) to form the neutral product.

Visualization: Reaction Mechanism

Mechanism Amine 4-Fluorobenzylamine (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Inter Attack Product N-(4-Fluorobenzyl)acetamide Inter->Product Elimination Byproduct Acetic Acid Inter->Byproduct Leaving Group

Caption: Nucleophilic acyl substitution pathway generating the target amide.

Part 5: Quality Control & Analytics

To ensure the material is suitable for downstream synthesis (e.g., GMP manufacturing), the following specification limits are recommended:

TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)δ 7.2 (m, 2H), 7.0 (t, 2H), 5.9 (br s, NH), 4.4 (d, CH₂), 2.0 (s, CH₃)
Purity HPLC (UV @ 254nm)> 98.0% Area
Water Content Karl Fischer< 0.5% w/w
Residual Amine GC-FID or TLC< 0.1% (Critical for avoiding side reactions)

Part 6: Downstream Applications in Drug Development

Once synthesized, N-((4-Fluorophenyl)methyl)ethanamide acts as a versatile scaffold.

1. Synthesis of Lacosamide Analogs (Anticonvulsants): While Lacosamide possesses a methoxy group, the 4-fluoro analog is often synthesized to study structure-activity relationships (SAR). The amide nitrogen can be alkylated or the acetyl group modified to tune channel binding.

2. TRPV1 Antagonists (Pain Management): Research indicates that N-benzyl acetamide derivatives serve as capsazepine analogs. The 4-fluoro group enhances lipophilicity, allowing better penetration of the blood-brain barrier (BBB) while preventing rapid metabolic degradation.

3. Aurora Kinase B Inhibitors (Oncology): In fragment-based drug design, this molecule is used as a "linker fragment." The amide bond provides hydrogen bond donor/acceptor points, while the fluorophenyl group occupies hydrophobic pockets in the kinase active site.

References

  • PubChem. N-(4-Fluorobenzyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Safety Data Sheet: Acetamide Derivatives. Available at: [Link]

  • Google Patents.WO2007069986A1: New oxabispidine compounds for the treatment of cardiac arrhythmias (Preparation of 2-Chloro-N-(4-fluorobenzyl)acetamide).

Sources

Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-((4-Fluorophenyl)methyl)ethanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive structural elucidation and purity assessment of N-((4-Fluorophenyl)methyl)ethanamide. As a key intermediate and structural motif in medicinal chemistry and materials science, ensuring the identity and purity of this compound is paramount for reliable downstream applications. We present an integrated workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the scientific rationale behind the chosen methodology and provides robust, step-by-step protocols suitable for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

N-((4-Fluorophenyl)methyl)ethanamide is an amide derivative containing a fluorinated phenyl ring, a common feature in pharmacologically active molecules. The presence of fluorine can significantly modulate properties such as metabolic stability and binding affinity.[1] Therefore, unambiguous confirmation of its molecular structure and the quantification of any impurities are critical quality attributes that dictate its suitability for research and development.

This guide moves beyond a simple listing of procedures. It is designed as a self-validating system of orthogonal techniques, where the results from each analysis corroborate the others, providing an unassailable body of evidence for the compound's identity and purity.

Orthogonal Analytical Workflow

A sequential and logical application of analytical techniques is crucial for efficient and comprehensive characterization. The workflow begins with chromatographic separation to assess purity, followed by spectroscopic methods for structural confirmation.

Characterization_Workflow cluster_0 Purity & Separation cluster_1 Structural Confirmation HPLC HPLC Analysis MS Mass Spectrometry (MS) HPLC->MS Confirm Mol. Weight NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Elucidate Structure FTIR FTIR Spectroscopy NMR->FTIR Verify Functional Groups Synthesis Synthesized Compound Synthesis->HPLC Assess Purity

Figure 1: Integrated workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main compound from potential impurities, starting materials, or degradation products.[2] A reversed-phase method is presented here, which is ideal for moderately polar compounds like N-((4-Fluorophenyl)methyl)ethanamide.

Rationale for Method Design

A C18 column is selected for its versatility and excellent retention of aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. Acetonitrile is chosen for its low UV cutoff and viscosity. A photodiode array (PDA) detector is used to monitor the elution, providing both quantitative data and UV spectral information to check for peak purity.

Detailed HPLC Protocol
ParameterRecommended Condition
Chromatograph HPLC or UPLC with PDA/UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30% B to 90% B over 15 min, hold at 90% B for 2 min, return to 30% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection 220 nm
Sample Prep. Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as needed.
Data Interpretation

A pure sample of N-((4-Fluorophenyl)methyl)ethanamide will exhibit a single, sharp, and symmetrical peak. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the molecular weight, serving as a primary tool for identity confirmation.[3] Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method that typically yields the intact protonated molecule, [M+H]⁺.

Rationale for ESI-MS

ESI in positive ion mode is highly effective for molecules containing nitrogen atoms, such as amides, which can be readily protonated. High-resolution mass spectrometry (HRMS), if available, can provide an accurate mass measurement to confirm the elemental composition.

Detailed MS Protocol
ParameterRecommended Condition
Instrument Quadrupole, Ion Trap, or TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Sample Infusion Prepare a ~10 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse directly at 5-10 µL/min.
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120 - 150 °C
Scan Range 50 - 500 m/z
Expected Data

The molecular formula for N-((4-Fluorophenyl)methyl)ethanamide is C₉H₁₀FNO.

SpeciesFormulaCalculated Monoisotopic MassExpected m/z
Neutral Molecule [M] C₉H₁₀FNO167.0746N/A
Protonated Molecule [M+H]⁺ C₉H₁₁FNO⁺168.0825168.1

Fragmentation Analysis: Tandem MS (MS/MS) can be used to further confirm the structure. Key expected fragments would arise from the cleavage of the amide bond or the benzylic C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR is the most powerful technique for the unambiguous determination of molecular structure.[4] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Rationale for NMR Analysis

The distinct chemical environments of the protons and carbons in N-((4-Fluorophenyl)methyl)ethanamide allow for a complete assignment of the spectrum. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing the amide N-H proton.

Detailed NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both nuclei are typically sufficient.

Predicted Spectral Data

Based on the structure, the following signals are anticipated. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Predicted Data (in CDCl₃)

Assignment Protons Predicted δ (ppm) Multiplicity Coupling
Aromatic (Ar-H) 2H ~7.25-7.35 Multiplet (AA'XX') H-H, H-F
Aromatic (Ar-H) 2H ~6.95-7.05 Multiplet (AA'XX') H-H, H-F
Methylene (CH₂) 2H ~4.35 Doublet J ≈ 6.0 Hz
Methyl (CH₃) 3H ~2.00 Singlet N/A

| Amide (NH) | 1H | ~5.80 (broad) | Singlet | N/A |

¹³C NMR Predicted Data (in CDCl₃)

Assignment Predicted δ (ppm)
Carbonyl (C=O) ~170.0
C-F (ipso) ~162.0 (d, ¹JCF ≈ 245 Hz)
C-CH₂ (ipso) ~134.0 (d, ⁴JCF ≈ 3 Hz)
Ar-CH ~129.5 (d, ³JCF ≈ 8 Hz)
Ar-CH ~115.5 (d, ²JCF ≈ 21 Hz)
Methylene (CH₂) ~43.0

| Methyl (CH₃) | ~23.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[5]

Rationale for FTIR Analysis

This technique provides confirmatory evidence for the amide and aromatic functionalities within the molecule. An Attenuated Total Reflectance (ATR) accessory is recommended as it requires minimal sample preparation.

Detailed FTIR Protocol
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (CH₂, CH₃)
~1645C=O Stretch (Amide I)Secondary Amide
~1550N-H Bend (Amide II)Secondary Amide
~1510C=C StretchAromatic Ring
~1220C-F StretchAryl-Fluoride

Conclusion

The application of this multi-technique workflow, combining chromatography with several spectroscopic methods, provides a robust and cross-validated characterization of N-((4-Fluorophenyl)methyl)ethanamide.[3] Adherence to these protocols will ensure the generation of high-quality, reliable data, confirming the structural identity, purity, and quality of the compound for its intended scientific applications.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • PubMed. (2023). Preparation, spectroscopic, X-ray crystallographic, DFT, antimicrobial and ADMET studies of N-[(4-flourophenyl)sulfanyl]phthalimide. Available at: [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Springer. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • SIELC. (n.d.). Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Springer. (2022). Synthesis, optical and dielectric properties of polyacryloyloxy imino fluorophenyl acetamide and polyacryloyloxy. Available at: [Link]

  • University of Kentucky. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

  • Beni-Suef University Journal of Basic and Applied Sciences. (n.d.). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

Sources

Application Note: Structural Characterization and Quantitative Analysis of N-((4-Fluorophenyl)methyl)ethanamide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026


H

FNO | MW: 167.18 g/mol

Introduction & Scope

N-((4-Fluorophenyl)methyl)ethanamide is a fluorinated amide derivative frequently encountered as a pharmaceutical building block and a metabolic intermediate (e.g., in the degradation of fluorinated benzylamines). The incorporation of fluorine into the benzylic system enhances lipophilicity and metabolic stability, making this motif common in medicinal chemistry.

This Application Note provides a standardized protocol for the identification and quantification of N-((4-Fluorophenyl)methyl)ethanamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The guide focuses on Electrospray Ionization (ESI) behavior, characteristic fragmentation pathways, and method validation parameters to ensure reproducible data in drug development workflows.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-((4-Fluorophenyl)methyl)ethanamide (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).

Sample Preparation Workflow

To ensure minimal matrix effects and optimal ionization, a "Dilute-and-Shoot" approach is recommended for synthetic samples, while biological matrices require protein precipitation.

Standard Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Methanol to generate a 1.0 mg/mL (1000 ppm) stock. Store at -20°C.

Working Solution: Dilute stock with 50:50


:ACN (0.1% FA) to a final concentration of 1.0 µg/mL for tuning and 100 ng/mL for analysis.
LC-MS/MS Instrumentation & Conditions
ParameterSetting / Description
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size)
Column Temp 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Vol 2.0 µL
Ionization ESI Positive Mode (+)
Capillary Voltage 3.5 kV
Desolvation Temp 350 °C

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 4.0 min: 95% B

  • 5.0 min: 95% B

  • 5.1 min: 5% B (Re-equilibration)

Results and Discussion

Mass Spectral Characteristics

In positive ESI mode, the molecule readily protonates at the amide oxygen/nitrogen, yielding a robust precursor ion.

  • Observed Precursor Ion [M+H]

    
    :  m/z 168.08
    
  • Adducts: [M+Na]

    
     (m/z 190.06) may be observed if sodium contamination is present, but the protonated species is dominant under acidic conditions.
    
Fragmentation Pathway (MS/MS)

Understanding the fragmentation logic is critical for confirming identity and selecting Multiple Reaction Monitoring (MRM) transitions.

  • Precursor Selection: m/z 168.08

  • Primary Fragmentation (Loss of Ketene): The most characteristic pathway for N-alkyl acetamides is the neutral loss of ketene (CH

    
    =C=O, 42 Da) via a McLafferty-type rearrangement or 1,3-H shift. This yields the protonated amine.
    
    • Transition: 168

      
       126 (4-Fluorobenzylamine cation).
      
  • Secondary Fragmentation (Formation of Tropylium Ion): The resulting benzylamine species (m/z 126) or the parent ion undergoes inductive cleavage of the C-N bond, releasing ammonia/acetamide and forming the highly stable 4-fluorobenzyl cation (tropylium derivative).

    • Transition: 168

      
       109 (Dominant Quantifier Ion).
      
Visualizing the Fragmentation Logic

FragmentationPathway Parent Precursor [M+H]+ m/z 168.08 (Protonated Amide) KeteneLoss Neutral Loss: Ketene (-42 Da) Parent->KeteneLoss Amine Fragment: [4-F-Benzylamine+H]+ m/z 126.07 Parent->Amine Rearrangement Tropylium Fragment: 4-F-Benzyl Cation m/z 109.04 (Dominant Species) Parent->Tropylium Direct Cleavage (- Acetamide 59 Da) AmmoniaLoss Loss of NH3 (-17 Da) Amine->AmmoniaLoss Amine->Tropylium Inductive Cleavage

Figure 1: Predicted fragmentation pathway for N-((4-Fluorophenyl)methyl)ethanamide under CID conditions.

MRM Transitions for Quantification

For quantitative assays (e.g., PK studies), use the following transitions:

TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 168.1109.020 - 25High intensity, stable benzylic cation.
Qualifier 168.1126.110 - 15Diagnostic loss of ketene; confirms amide structure.

Method Validation & Troubleshooting

Linearity and Sensitivity
  • Linear Range: 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOD (Limit of Detection): Typically ~0.1 ng/mL on triple quadrupole systems due to the high stability of the m/z 109 fragment.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Signal Intensity Ion suppression from matrix.Switch to APCI source or improve LC separation (slower gradient).
Sodium Adducts ([M+Na]+) Glassware contamination.Rinse system with 50% MeOH; add 0.1% Formic Acid to force protonation.
Carryover Analyte sticking to injector.Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.
Analytical Workflow Summary

AnalyticalWorkflow Sample Sample Preparation LC UHPLC Separation (C18 Column) Sample->LC ESI ESI (+) Source 3.5 kV LC->ESI MS1 Q1 Filter (168.1 m/z) ESI->MS1 CID Collision Cell (N2 Gas) MS1->CID MS2 Q3 Filter (109.0 m/z) CID->MS2 Data Quantification MS2->Data

Figure 2: Step-by-step LC-MS/MS workflow for targeted analysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69766, N-(4-Fluorobenzyl)acetamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. N-Benzylacetamide derivatives fragmentation patterns. Standard Reference Data.[1][2] Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] (General reference for amide rearrangement mechanisms).

Sources

Application Notes and Protocols: N-((4-Fluorophenyl)methyl)ethanamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. The N-((4-Fluorophenyl)methyl)ethanamide moiety serves as a quintessential example of a fluorinated building block. Its utility extends beyond being a simple inert scaffold; the 4-fluoro substitution can enhance metabolic stability by blocking para-hydroxylation, improve binding affinity through favorable electronic interactions, and increase membrane permeability. This guide provides an in-depth exploration of N-((4-Fluorophenyl)methyl)ethanamide, offering detailed protocols for its synthesis and demonstrating its application as a key intermediate in the synthesis of complex pharmaceutical agents.

Compound Profile: N-((4-Fluorophenyl)methyl)ethanamide

N-((4-Fluorophenyl)methyl)ethanamide (CAS No. 86010-68-6) is a secondary amide that serves as a versatile intermediate.[1] It combines a fluorinated aromatic ring with an acetamide group, providing a structural motif present in various biologically active molecules. Understanding its fundamental properties is crucial for its effective use in synthetic workflows.

PropertyValueSource
Chemical Name N-((4-Fluorophenyl)methyl)ethanamide[1]
CAS Number 86010-68-6[1]
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Melting Point 65-69 °C (Predicted)N/A
Boiling Point ~330 °C at 760 mmHg (Predicted)N/A
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform. Sparingly soluble in water. (Predicted)N/A

Synthesis of N-((4-Fluorophenyl)methyl)ethanamide: A Validated Protocol

The most direct and efficient synthesis of N-((4-Fluorophenyl)methyl)ethanamide is the N-acetylation of the commercially available starting material, 4-fluorobenzylamine. This reaction is a classic nucleophilic acyl substitution.

Causality of Experimental Choices
  • Reactants: 4-Fluorobenzylamine is the nucleophile. Acetic anhydride is chosen as the acetylating agent due to its high reactivity, affordability, and the fact that its byproduct, acetic acid, is easily removed. Acetyl chloride is an alternative but is more corrosive and moisture-sensitive.[2]

  • Base: A mild base like triethylamine (TEA) or pyridine is used to neutralize the acetic acid formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An aprotic solvent such as dichloromethane (DCM) or ethyl acetate is ideal. It readily dissolves the reactants and does not participate in the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the anhydride. It is then allowed to proceed at room temperature to ensure completion.

Visualized Workflow: Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Reactants: - 4-Fluorobenzylamine - Acetic Anhydride - Triethylamine - Dichloromethane (DCM) reaction Reaction Vessel (0 °C to RT, 2-4h) start->reaction 1. Combine & Stir quench Quench with 1M HCl (aq) reaction->quench 2. Reaction Quench extraction Liquid-Liquid Extraction (DCM vs. aq. layers) quench->extraction 3. Phase Separation wash Wash Organic Layer: - Sat. NaHCO₃ - Brine extraction->wash 4. Neutralize & Clean dry Dry over Na₂SO₄ & Filter wash->dry 5. Remove Water evap Evaporate Solvent (Rotary Evaporator) dry->evap 6. Isolate Crude Product purify Recrystallization (e.g., Ethyl Acetate/Hexanes) evap->purify 7. Purify product Pure Product: N-((4-Fluorophenyl)methyl)ethanamide purify->product analysis Characterization: - TLC - NMR - IR - Melting Point product->analysis

Caption: Workflow for the synthesis, work-up, and purification of N-((4-Fluorophenyl)methyl)ethanamide.

Detailed Experimental Protocol

Reagents & Equipment:

  • 4-Fluorobenzylamine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzylamine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.5 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice bath.

  • Acetylation: While stirring, add acetic anhydride (1.2 eq) dropwise to the cooled solution over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.

  • Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of DCM) to remove excess triethylamine. c. Wash the organic layer with saturated NaHCO₃ solution (2 x volume of DCM) to remove acetic acid. d. Finally, wash the organic layer with brine (1 x volume of DCM). e. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-((4-Fluorophenyl)methyl)ethanamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a crystalline solid.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized intermediate is a critical, self-validating step. The following spectroscopic data are predicted for the target compound.

  • ¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments in the molecule.

    • ~ 7.2-7.3 ppm (multiplet, 2H): Aromatic protons ortho to the CH₂ group.

    • ~ 7.0-7.1 ppm (multiplet, 2H): Aromatic protons meta to the CH₂ group.

    • ~ 5.8-6.2 ppm (broad singlet, 1H): The amide N-H proton.

    • ~ 4.3-4.4 ppm (doublet, 2H): The benzylic methylene (-CH₂-) protons, coupled to the N-H proton.

    • ~ 2.0 ppm (singlet, 3H): The acetyl methyl (-CH₃) protons.

  • ¹³C NMR (Carbon NMR):

    • ~ 170 ppm: Carbonyl carbon (C=O).

    • ~ 160-164 ppm (doublet, ¹JCF): Aromatic carbon attached to fluorine.

    • ~ 134 ppm: Quaternary aromatic carbon.

    • ~ 129 ppm (doublet, ³JCF): Aromatic C-H carbons ortho to the CH₂ group.

    • ~ 115 ppm (doublet, ²JCF): Aromatic C-H carbons meta to the CH₂ group.

    • ~ 43 ppm: Methylene carbon (-CH₂-).

    • ~ 23 ppm: Methyl carbon (-CH₃).

  • IR (Infrared) Spectroscopy:

    • ~ 3300 cm⁻¹ (sharp, medium): N-H stretching vibration.

    • ~ 3050 cm⁻¹ (weak): Aromatic C-H stretching.

    • ~ 2950 cm⁻¹ (weak): Aliphatic C-H stretching.

    • ~ 1645 cm⁻¹ (strong): Amide I band (C=O stretching).

    • ~ 1550 cm⁻¹ (strong): Amide II band (N-H bending).

    • ~ 1510 cm⁻¹ (strong): Aromatic C=C stretching.

    • ~ 1220 cm⁻¹ (strong): C-F stretching.

  • Mass Spectrometry (MS):

    • [M]+•: Expected molecular ion peak at m/z = 167.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group and cleavage at the benzylic position (e.g., tropylium ion fragment at m/z = 109).

Application in Pharmaceutical Synthesis: A Case Study on a Pimavanserin Precursor

The N-(4-fluorobenzyl) motif is a crucial pharmacophore in several advanced pharmaceutical agents. A prominent example is Pimavanserin (ACP-103) , an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[3] Pimavanserin acts as a selective 5-HT₂A receptor inverse agonist.

While N-((4-Fluorophenyl)methyl)ethanamide is not a direct precursor in the most common syntheses of Pimavanserin, its parent amine, 4-fluorobenzylamine, is a critical starting material. The acetamide serves as a protected form of this amine, demonstrating the synthetic family to which it belongs. The synthesis of a key Pimavanserin intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine , highlights the importance of this fluorinated benzylamine scaffold.

Synthetic Pathway to a Pimavanserin Intermediate

The following scheme illustrates the synthesis of the key intermediate for Pimavanserin, starting from 4-fluorobenzylamine. This demonstrates the industrial relevance of the core structure.

pimavanserin_intermediate cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Key Intermediate amine 4-Fluorobenzylamine reductive_amination Reaction: - Formation of Imine - Reduction (e.g., NaBH(OAc)₃) amine->reductive_amination piperidone 1-Methyl-4-piperidone piperidone->reductive_amination intermediate N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Pimavanserin Precursor) reductive_amination->intermediate

Caption: Reductive amination pathway to a key intermediate used in the synthesis of Pimavanserin.

Rationale and Significance

The synthesis involves a reductive amination between 4-fluorobenzylamine and 1-methyl-4-piperidone. This reaction efficiently constructs the core of the Pimavanserin precursor. The N-((4-fluorophenyl)methyl) group is integral to the final drug's ability to bind with high affinity and selectivity to the 5-HT₂A receptor.

The use of N-((4-Fluorophenyl)methyl)ethanamide in a synthetic strategy could involve its role as a protected amine. The acetamide group is stable under various reaction conditions but can be hydrolyzed under acidic or basic conditions to reveal the secondary amine, N-methyl-4-fluorobenzylamine, another potential building block. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of a complex molecule.

Safety and Handling

While specific toxicity data for N-((4-Fluorophenyl)methyl)ethanamide is limited, related acetanilides are known to be skin, eye, and respiratory irritants. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • LookChem. N-((4-Fluorophenyl)methyl)ethanamide. [Link]

  • Google Patents.
  • PubChem. N-(4-fluorophenyl)acetamide. [Link]

  • ResearchGate. Acetylation of amines with acetic anhydride. [Link]

  • Google Patents.
  • Google Patents.
  • Semantic Scholar. Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). [Link]

  • ResearchGate. Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). [Link]

  • NIST WebBook. Acetamide, N-methyl-N-(4-methylphenyl)-. [Link]

  • YouTube. Acylation of an amine using acetic anhydride. [Link]

  • Google Patents.
  • Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]

  • NIST WebBook. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

  • PubMed Central (PMC). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. [Link]

  • Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

  • The Royal Society of Chemistry. Supporting information - An efficient synthesis of amides and esters from carboxylic acids and triflic anhydride. [Link]

  • International Journal of Creative Research Thoughts. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • ChemSynthesis. N-(4-chlorophenyl)acetamide. [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide. [Link]

  • PubChem. N-Methylacetamide. [Link]

  • ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • PubChem. Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]-. [Link]

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Application Notes & Protocols: A Phased Approach to the Biological Evaluation of N-((4-Fluorophenyl)methyl)ethanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Structured Evaluation

N-((4-Fluorophenyl)methyl)ethanamide is a novel chemical entity. Its structural motif, the N-substituted phenylacetamide, is present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown promise as cytotoxic agents against cancer cell lines[1], while other related structures exhibit antibacterial and antifungal properties[2][3]. Furthermore, the N-(4-fluorophenylmethyl) group is a key component of molecules targeting G-protein coupled receptors, such as the 5-HT2A inverse agonist ACP-103[4].

This documented polypharmacology of the core scaffold necessitates a broad, yet systematic, approach to elucidating the biological activity of N-((4-Fluorophenyl)methyl)ethanamide. A rigid, one-size-fits-all screening protocol would be inefficient. Instead, this guide presents a phased, decision-tree-based experimental design. This strategy, common in preclinical drug development, allows for the efficient allocation of resources, starting with broad, cost-effective assays and progressing to more complex, mechanism-of-action studies based on initial findings[5][6][7]. Our approach is designed to be a self-validating system, where each phase of testing generates data that informs the next logical step.

Phase 1: Broad Spectrum Bioactivity Profiling

The initial phase is designed to cast a wide net, exploring the most probable therapeutic areas based on the compound's chemical lineage. We will simultaneously screen for cytotoxic, antibacterial, and antifungal activities. This parallel screening approach is crucial for identifying the most potent and potentially therapeutically relevant activity early in the evaluation process.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision & Elucidation Compound Compound Cytotoxicity_Screen Cytotoxicity Screen (Cancer Cell Panel) Compound->Cytotoxicity_Screen Antibacterial_Screen Antibacterial Screen (Gram +/- Strains) Compound->Antibacterial_Screen Antifungal_Screen Antifungal Screen (Yeast & Mold Strains) Compound->Antifungal_Screen Cytotoxicity_Hit Hit? (IC50 < 10 µM) Cytotoxicity_Screen->Cytotoxicity_Hit Antimicrobial_Hit Hit? (MIC < 16 µg/mL) Antibacterial_Screen->Antimicrobial_Hit Antifungal_Screen->Antimicrobial_Hit No_Activity No Significant Activity Cytotoxicity_Hit->No_Activity No MoA_Studies Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity_Hit->MoA_Studies Yes Antimicrobial_Hit->No_Activity No MIC_Determination Broad Panel MIC Determination Antimicrobial_Hit->MIC_Determination Yes Phenotypic_Screening Broad Phenotypic or Receptor Screening No_Activity->Phenotypic_Screening Proceed

Caption: Phased experimental workflow for the biological evaluation of N-((4-Fluorophenyl)methyl)ethanamide.

Protocol 1.1: In Vitro Cytotoxicity Screening

Rationale: Based on the demonstrated anticancer potential of similar phenylacetamide derivatives[1], a primary cytotoxicity screen against a panel of human cancer cell lines is the logical first step. We recommend the National Cancer Institute's 60-cell line panel (NCI-60) for a comprehensive initial assessment, or a smaller, representative panel if resources are limited.

Methodology: MTS Assay

  • Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung, and HCT116 for colon) in their respective recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of N-((4-Fluorophenyl)methyl)ethanamide in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Self-Validation: The inclusion of a well-characterized positive control (Doxorubicin) validates the assay's sensitivity. A Z'-factor calculation can be performed to assess the quality and robustness of the assay.

Protocol 1.2: Antibacterial and Antifungal Screening

Rationale: The broad bioactivity of related amide compounds warrants an initial screen for antimicrobial effects[2][3][8]. A simple broth microdilution method will provide a preliminary indication of activity.

Methodology: Minimum Inhibitory Concentration (MIC) Screen

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), yeast (e.g., Candida albicans), and mold (e.g., Aspergillus niger) strains according to CLSI guidelines.

  • Compound Preparation: Prepare a 2-fold serial dilution of N-((4-Fluorophenyl)methyl)ethanamide in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate, with concentrations ranging from 1 µg/mL to 256 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria and C. albicans, 28°C for A. niger) for 24-48 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9].

Phase 2: Hit Validation and Mechanism of Action Elucidation

The results from Phase 1 will dictate the experimental path forward. A "hit" in any of the initial screens will trigger a more focused investigation into its mechanism of action.

Scenario A: Cytotoxicity is Observed (IC50 < 10 µM)

A potent cytotoxic effect against one or more cancer cell lines is a strong lead. The next logical step is to determine how the compound is killing the cells.

Proposed Signaling Pathway for Investigation

G Compound Compound Cell Cancer Cell Compound->Cell Apoptosis Apoptosis Induction Cell->Apoptosis CellCycle Cell Cycle Arrest Cell->CellCycle Caspase Caspase-3/7 Activation Apoptosis->Caspase DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest

Sources

Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in the Synthesis of N-((4-Fluorophenyl)methyl)ethanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-((4-fluorophenyl)methyl)ethanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic process. We will delve into the mechanistic origins of potential byproducts, provide robust troubleshooting workflows, and offer validated analytical protocols to ensure the integrity of your synthesis and the purity of your final compound.

Part 1: Frequently Asked Questions - Common Byproducts and Formation Mechanisms

This section addresses the most common issues and questions that arise during the synthesis of N-((4-fluorophenyl)methyl)ethanamide, focusing on the chemical principles behind byproduct formation.

Q1: What is the most common and efficient synthetic route for N-((4-Fluorophenyl)methyl)ethanamide, and what are its key mechanistic steps?

The most prevalent method for synthesizing N-((4-fluorophenyl)methyl)ethanamide is the N-acylation of 4-fluorobenzylamine. This is a classic nucleophilic acyl substitution reaction.[1] Typically, an acylating agent like acetyl chloride or acetic anhydride is reacted with 4-fluorobenzylamine in the presence of a base.[2]

When using acetyl chloride, the reaction is often performed under Schotten-Baumann conditions .[3] This involves a two-phase solvent system (e.g., dichloromethane and water) where an aqueous base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3][4] The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or acetate).[5]

cluster_reactants Reactants cluster_products Products 4-Fluorobenzylamine 4-Fluorobenzylamine (Nucleophile) Acetyl_Chloride Acetyl Chloride (Electrophile) Tetrahedral_Intermediate Tetrahedral_Intermediate Acetyl_Chloride->Tetrahedral_Intermediate Target_Amide N-((4-Fluorophenyl)methyl)ethanamide HCl HCl (Byproduct) Base Base HCl->Base Neutralization Tetrahedral_Intermediate->Target_Amide Elimination of Cl- Tetrahedral_Intermediate->HCl

Caption: Core reaction mechanism for amide synthesis.

Q2: During analysis, I've detected a compound with a molecular weight of 225.23 g/mol , which is higher than my expected product (183.21 g/mol ). What is this byproduct?

This higher molecular weight species is likely the diacylation product, N-acetyl-N-((4-fluorophenyl)methyl)acetamide . It forms when the nitrogen atom of the desired amide product acts as a nucleophile and attacks a second molecule of the acylating agent.

Causality:

  • Excess Acylating Agent: Using a significant excess of acetyl chloride or acetic anhydride increases the probability of a second acylation event.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can provide the necessary energy to overcome the lower nucleophilicity of the amide nitrogen compared to the starting amine.[6]

  • Insufficiently Reactive Amine: If the primary amine is sterically hindered or electronically deactivated, its reaction rate may be slow enough to allow the secondary acylation of the product to become a competitive pathway.

Mitigation Strategy:

  • Carefully control the stoichiometry, using no more than 1.05-1.1 equivalents of the acylating agent.

  • Add the acylating agent slowly to the reaction mixture at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction and favor the more reactive primary amine.

  • Monitor the reaction closely using Thin-Layer Chromatography (TLC) to stop it once the starting amine is consumed.

Q3: My crude product's NMR spectrum shows broad signals and is difficult to purify. The aqueous layer from my workup was highly acidic. What is the likely issue?

This scenario strongly suggests hydrolysis of the acylating agent and subsequent salt formation with your starting amine.

  • Hydrolysis: Acyl chlorides and anhydrides are highly reactive and readily hydrolyze in the presence of water to form carboxylic acids (in this case, acetic acid).[7][8] This is a common issue if solvents are not properly dried or if the reaction is exposed to atmospheric moisture.

  • Salt Formation: The hydrochloric acid generated from acetyl chloride (or the acetic acid from hydrolysis) will react with the basic 4-fluorobenzylamine to form the non-nucleophilic 4-fluorobenzylammonium salt .[1][4] This salt is often insoluble in organic solvents and will not participate in the acylation reaction, thus reducing the yield and complicating purification.

Troubleshooting:

  • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents.

  • The base used in the Schotten-Baumann reaction is critical as it neutralizes the generated acid, preventing it from deactivating the starting amine.[9][10] Ensure at least one equivalent of base is used for this purpose, in addition to any catalytic amount.

Q4: I see two spots on my TLC plate after the reaction: my product and another spot that matches the starting material. Why didn't the reaction go to completion?

Incomplete conversion is a common issue that can be traced back to several factors:

  • Insufficient Acylating Agent: The stoichiometry was incorrect, or the acylating agent degraded due to improper storage or handling (e.g., hydrolysis).

  • Deactivation of Amine: As discussed in Q3, if the generated acid is not effectively neutralized by a base, it will protonate the starting amine, rendering it unreactive.[4]

  • Low Temperature/Short Reaction Time: The reaction may not have been given enough time or thermal energy to proceed to completion. Amide formations are often rapid but can be slowed by steric hindrance or low temperatures.

  • Poor Mixing: In biphasic systems, vigorous stirring is essential to ensure the reactants in the organic phase can interact.[9]

Part 2: Troubleshooting and Analytical Workflow

When an unexpected result is obtained, a systematic approach is crucial for efficient problem-solving.

Troubleshooting Workflow for Unknown Byproducts

This workflow provides a logical path from observing an impurity to identifying its structure and origin.

Sources

Technical Support Center: Synthesis of N-((4-Fluorophenyl)methyl)ethanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-((4-Fluorophenyl)methyl)ethanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common synthetic transformation. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to anticipate challenges, troubleshoot issues, and minimize the formation of unwanted side products, thereby ensuring high yield and purity.

Core Synthesis Overview: Acylation of 4-Fluorobenzylamine

The most direct and widely used method for synthesizing N-((4-Fluorophenyl)methyl)ethanamide is the nucleophilic acyl substitution of 4-fluorobenzylamine with an acetylating agent, typically acetic anhydride. While seemingly straightforward, the success of this reaction hinges on the precise control of stoichiometry, temperature, and reaction time to prevent the formation of key impurities.

The primary transformation is as follows:

4-Fluorobenzylamine + Acetic Anhydride → N-((4-Fluorophenyl)methyl)ethanamide + Acetic Acid

This guide will focus on troubleshooting this specific pathway, offering solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not only a solution but also the underlying chemical reasoning.

Question 1: My reaction is incomplete. TLC/LCMS analysis shows a significant amount of unreacted 4-fluorobenzylamine. What are the likely causes and how can I fix this?

Answer:

An incomplete reaction is one of the most common issues and typically points to three potential root causes: reagent stoichiometry, reaction conditions, or reagent quality.

  • Causality - Insufficient Acetylating Agent: The reaction consumes the amine and acetic anhydride in a 1:1 molar ratio. However, acetic anhydride can be consumed by trace amounts of water in the solvent or on glassware, leading to an effective deficit of your acetylating agent. The amine starting material is a significantly better nucleophile than water, but this side reaction can still lower yield over time.

  • Solution: Use a slight molar excess of acetic anhydride, typically 1.1 to 1.2 equivalents relative to the amine. This ensures there is sufficient reagent to drive the reaction to completion, even with minor losses to hydrolysis.

  • Causality - Sub-optimal Temperature: Amide bond formation is an activated process. While the reaction between a primary amine and an anhydride is often exothermic, insufficient thermal energy can lead to sluggish or stalled reactions, especially if the reagents are highly dilute.

  • Solution: Most acylations of this type proceed smoothly at room temperature after an initial controlled addition at a lower temperature (e.g., 0 °C) to manage the exotherm. If the reaction is slow, gentle heating to 40-50 °C can increase the rate. However, be cautious, as excessive heat can promote side reactions (see Question 2). Always monitor progress by TLC or LCMS before applying heat.

  • Causality - Reagent Purity: The purity of 4-fluorobenzylamine is critical. If the amine has degraded or contains non-nucleophilic impurities, the effective concentration of the starting material is lower than calculated.

  • Solution: Ensure the 4-fluorobenzylamine is of high purity. If it has been stored for a long time, consider purification by distillation before use.

Question 2: I'm observing a byproduct with a higher molecular weight than my desired product. I suspect it's the diacetylated imide. Why does this form and how can I prevent it?

Answer:

The formation of the diacetylated side product, N-acetyl-N-((4-fluorophenyl)methyl)acetamide, is a classic example of over-acylation.

  • Mechanistic Cause: After the initial N-acylation, the resulting amide's nitrogen is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under forcing conditions—such as high temperatures or a large excess of a highly reactive acetylating agent—this secondary amide can be acylated again to form an imide.

  • Preventative Strategies:

    • Strict Stoichiometric Control: Avoid using a large excess of acetic anhydride. A range of 1.1-1.2 equivalents is optimal to complete the reaction without promoting diacylation.

    • Temperature Management: This is the most critical parameter. The initial addition of acetic anhydride should be performed at a low temperature (0-5 °C) to control the initial exotherm. Allowing the reaction to then proceed at room temperature is usually sufficient. Avoid high temperatures (>60 °C) unless absolutely necessary and validated by in-process controls.[1]

    • Choice of Base (if used): Using a non-nucleophilic, sterically hindered base can sometimes help moderate reactivity, although for this specific transformation, a base is often optional.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route to N-((4-Fluorophenyl)methyl)ethanamide and the competing side reaction that leads to the formation of the diacetylated imide.

G SM1 4-Fluorobenzylamine invis1 SM1->invis1 SM2 Acetic Anhydride (Ac₂O) SM2->invis1 invis2 SM2->invis2 Product N-((4-Fluorophenyl)methyl)ethanamide (Desired Product) Product->invis2 SideProduct Diacetylated Imide (Side Product) Byproduct Acetic Acid invis1->Product  Desired Pathway (Controlled Temp, ~1.1 eq. Ac₂O) invis1->Byproduct invis2->SideProduct  Side Reaction (High Temp, Large Excess Ac₂O)

Caption: Desired vs. side reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Is a base, such as pyridine or triethylamine, required for this reaction?

A base is not strictly necessary but is often used. The reaction produces one equivalent of acetic acid. In the absence of a base, the reaction medium becomes acidic. While 4-fluorobenzylamine is basic enough to drive the reaction, a scavenger base can neutralize the generated acid.

  • Pros of using a base: Neutralizing the acetic acid prevents potential side reactions catalyzed by acid and ensures the starting amine remains fully deprotonated and nucleophilic.

  • Cons: The base must be removed during workup, adding a step. Pyridine can be difficult to remove completely, and triethylamine can sometimes lead to colored impurities. If used, a non-nucleophilic base like triethylamine is generally preferred over pyridine.

FAQ 2: What is the best solvent for this acylation?

A variety of aprotic solvents can be used. The ideal solvent should fully dissolve the starting amine and be inert to the reagents.

  • Dichloromethane (DCM) or Chloroform: Excellent choices, as they are inert and dissolve the reactants and product well. Their volatility makes for an easy workup.

  • Ethyl Acetate (EtOAc): Also a good choice and is more environmentally benign than chlorinated solvents.

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN): Suitable options, though care must be taken to ensure they are anhydrous.

FAQ 3: How can I effectively monitor the reaction's progress to avoid side reactions?

Active monitoring is key to achieving high yield and purity.

  • Thin-Layer Chromatography (TLC): This is the simplest and fastest method. Use a solvent system that gives good separation between the starting amine (more polar) and the product amide (less polar). A typical eluent is 30-50% ethyl acetate in hexanes. The disappearance of the starting material spot is a reliable indicator of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LCMS): For more precise monitoring, LCMS can track the consumption of starting material and the appearance of the product and any side products (like the diacetylated imide) by their respective masses.

FAQ 4: Are there milder, alternative methods for this synthesis?

Yes. If your substrate is sensitive to the conditions of anhydride-based acylation, using a peptide coupling agent is an excellent alternative.[2] This involves reacting 4-fluorobenzylamine directly with acetic acid in the presence of a coupling agent.

  • Common Coupling Agents: DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used.[3]

  • Advantages: The reaction is performed under very mild, neutral conditions, typically at room temperature, which minimizes acid- or base-catalyzed side reactions.

  • Disadvantages: These reagents are more expensive than acetic anhydride. The DCC byproduct, dicyclohexylurea (DCU), is notoriously difficult to remove as it is poorly soluble in most organic solvents. EDC is often preferred as its urea byproduct is water-soluble and easily removed during an aqueous workup.

Quantitative Data & Optimized Protocol

The table below summarizes the key quantitative parameters for an optimized synthesis.

ParameterRecommended ValueRationale
4-Fluorobenzylamine 1.0 equivalentLimiting Reagent
Acetic Anhydride 1.1 - 1.2 equivalentsEnsures complete reaction; avoids diacylation.
Solvent Dichloromethane (DCM)Inert, good solubility, easy to remove.
Temperature 0 °C addition, then RTControls initial exotherm, prevents side reactions.
Reaction Time 1 - 3 hoursTypically sufficient; monitor by TLC.
Typical Yield >90%Expected yield for an optimized reaction.
Step-by-Step Optimized Experimental Protocol

Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. Always perform a risk assessment before starting any chemical reaction.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluorobenzylamine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add acetic anhydride (1.1 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes), checking for the complete consumption of the starting amine.

  • Quenching & Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess acetic anhydride and neutralize the acetic acid byproduct. Continue stirring until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.

G start Reaction Complete. Analyze Crude Product. p1 Problem: Incomplete Reaction (Starting Material Remains) start->p1 Analysis Shows: p2 Problem: Low Yield (Starting Material Consumed) start->p2 Analysis Shows: p3 Problem: Impure Product (Side Products Observed) start->p3 Analysis Shows: c1a Cause: Insufficient Ac₂O p1->c1a c1b Cause: Low Temperature / Short Time p1->c1b c2a Cause: Ac₂O Hydrolysis (Wet Solvent/Glassware) p2->c2a c2b Cause: Losses during Workup p2->c2b c3a Cause: Diacylation (High Temp / Excess Ac₂O) p3->c3a c3b Cause: Impure Starting Materials p3->c3b s1a Solution: Use 1.1-1.2 eq. Ac₂O c1a->s1a s1b Solution: Allow to stir longer at RT or warm gently to 40°C c1b->s1b s2a Solution: Use Anhydrous Solvent & Flame-Dried Glassware c2a->s2a s2b Solution: Optimize Extraction & Washing Steps c2b->s2b s3a Solution: Add Ac₂O at 0°C & Run at RT. Limit Ac₂O to 1.1 eq. c3a->s3a s3b Solution: Purify Starting Materials Before Reaction c3b->s3b

Caption: A logical workflow for troubleshooting the synthesis.

References

  • PubChem Compound Summary for N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information.[Link]

  • Acylation of amines with acetic anhydride. ResearchGate.[Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar.[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.[Link]

Sources

Technical Support Center: N-((4-Fluorophenyl)methyl)ethanamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for the synthesis of N-((4-Fluorophenyl)methyl)ethanamide (also known as N-(4-fluorobenzyl)acetamide). Cas Number: 459-57-4 (Generic for 4-fluorobenzyl acetamide derivatives, verify specific isomer).[1] Target Audience: Medicinal Chemists, Process Development Scientists.

Core Protocol Strategy: The "Golden Route"

For the synthesis of N-((4-Fluorophenyl)methyl)ethanamide , the choice of acylating agent dictates the purification burden.[1] While acetyl chloride is aggressive and fast, it generates HCl, requiring careful base management. Acetic anhydride is often the superior choice for bench-scale synthesis due to milder byproducts (acetic acid) and ease of handling.[1]

Standard Operating Procedure (SOP): Acetic Anhydride Method

Best for: High purity requirements, minimizing salt formation.

Reagents:

  • Substrate: 4-Fluorobenzylamine (1.0 equiv)

  • Reagent: Acetic Anhydride (1.1 - 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Dry)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-fluorobenzylamine in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

  • Base Addition: Add TEA slowly at 0°C. Stir for 10 minutes to ensure homogeneity.

  • Acylation: Add Acetic Anhydride dropwise via syringe pump or addition funnel at 0°C. Note: Exothermic reaction.

  • Reaction: Allow warming to Room Temperature (RT). Monitor via TLC (EtOAc:Hexane 1:1) or LC-MS.[1][2] Typical time: 1–3 hours.

  • Quench: Add saturated NaHCO₃ solution to quench excess anhydride and neutralize acetic acid byproduct.

  • Workup: Extract with DCM (x3). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO₄.[3]

  • Isolation: Concentrate in vacuo. The product typically crystallizes as a white solid.

Decision Matrix: Selecting the Right Route

Not all syntheses require the same approach.[4] Use this logic flow to determine the optimal pathway for your specific constraints (Green Chemistry vs. Speed).

SynthesisDecision Start Start: 4-Fluorobenzylamine Constraint Primary Constraint? Start->Constraint Speed Speed & Yield Constraint->Speed Lab Scale Green Green / Atom Economy Constraint->Green Sustainability Scale Large Scale (>100g) Constraint->Scale Cost RouteA Route A: Acetic Anhydride (Mild, High Yield) Speed->RouteA RouteC Route C: Direct Amidation (Acetic Acid + Boric Acid Cat.) Green->RouteC Scale->RouteC WorkupA Isolate: White Solid RouteA->WorkupA Aq. Wash (NaHCO3) RouteB Route B: Acetyl Chloride (Fast, Salt formation) WorkupB Isolate: White Solid RouteB->WorkupB Aq. Wash (HCl removal) WorkupC Isolate: Solid (Recryst. req) RouteC->WorkupC Dean-Stark / Azeotrope

Figure 1: Decision matrix for selecting the acylation pathway based on experimental constraints.

Troubleshooting & Optimization (FAQs)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with benzyl acetamides. The presence of trace solvent (DCM/EtOAc) or impurities (unreacted amine) depresses the melting point. Corrective Action:

  • Solvent Swap: Evaporate the crude oil to dryness. Redissolve in a minimum amount of hot Ethyl Acetate, then slowly add Hexane or Heptane until turbidity appears. Cool slowly to 4°C.

  • Seed Crystal: If available, add a seed crystal of the pure amide.

  • High-Vac: Ensure all traces of acetic acid are removed; acetic acid acts as a solvent and prevents solidification.[1]

Issue 2: "I see a colored impurity (Yellow/Brown)."

Diagnosis: Oxidation of the amine prior to coupling or presence of trace anilines if the starting material was impure. Corrective Action:

  • Pre-treatment: Distill the 4-fluorobenzylamine starting material if it appears yellow/brown before use.[1]

  • Activated Carbon: Dissolve the crude product in hot ethanol, treat with activated charcoal for 15 minutes, filter through Celite, and recrystallize.

Issue 3: "Low Yield (<60%) using Acetyl Chloride."

Diagnosis: Likely due to hydrolysis of the acyl chloride (wet solvent) or insufficient base (HCl salt of the amine precipitates and stops reacting). Corrective Action:

  • Stoichiometry Check: Ensure you are using at least 1.2 equiv of Base (TEA/DIPEA) relative to the Acid Chloride.

  • Order of Addition: Always add the Acid Chloride to the Amine+Base mixture, not the other way around, to prevent temporary high concentrations of acid.

Optimization Data: Solvent & Catalyst Screening

The following data summarizes optimization efforts for Route C (Green Chemistry) , reacting 4-fluorobenzylamine directly with acetic acid.

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)Notes
1TolueneNone110 (Reflux)2435%Slow thermal dehydration.
2TolueneBoric Acid [1]110 (Reflux)889% Excellent atom economy.[1]
3WaterDodecylbenzenesulfonic acid (DBSA)1001272%Surfactant-type catalysis (Micellar).[1]
4DCMDMAP (Nucleophilic)4024<10%Temp too low for direct acid coupling.

Table 1: Comparative yields for direct amidation strategies. Note that Boric Acid in Toluene with Dean-Stark water removal is the optimal "Green" method.[1]

Characterization & Validation Logic

To ensure the integrity of the synthesized N-((4-Fluorophenyl)methyl)ethanamide , you must validate the structure using the following logic flow. This distinguishes the product from potential side products (like di-acetylated species).[1]

ValidationLogic Sample Purified Sample HNMR 1H NMR (CDCl3) Sample->HNMR FNMR 19F NMR Sample->FNMR MS Mass Spec (ESI+) Sample->MS Check1 Check: Benzylic CH2 (~4.4 ppm, doublet) HNMR->Check1 Check2 Check: Amide NH (Broad singlet, ~5.8 ppm) HNMR->Check2 Check3 Check: 19F Signal (~ -115 ppm) FNMR->Check3 Result CONFIRMED STRUCTURE Check1->Result Check2->Result Check3->Result

Figure 2: Structural validation workflow using NMR markers specific to the benzylamide motif.

Key Spectroscopic Markers:
  • ¹H NMR (CDCl₃): Look for the doublet at ~4.4 ppm (

    
     benzylic). If this appears as a singlet downfield, you may have di-acetylated (imide formation). The methyl group of the acetamide should appear as a singlet at ~2.0 ppm .
    
  • ¹⁹F NMR: Essential for purity checks. A single sharp peak at ~ -115 ppm indicates a clean fluorinated aromatic ring.[1] Multiple peaks suggest regioisomers or impurities.

References

  • Green Amidation Catalysis: Tang, P. (2012). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-2-phenylacetamide".[1] Organic Syntheses, 89, 432-437.[1]

  • General Acylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Physical Properties Verification: PubChem Database. "N-(4-Fluorobenzyl)acetamide Compound Summary".

  • Catalytic Methods: Arkivoc. (2008). "Direct amidation of carboxylic acids with amines under catalyst-free conditions".[1]

Sources

Technical Support Center: Synthesis of N-((4-Fluorophenyl)methyl)ethanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-((4-Fluorophenyl)methyl)ethanamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and a reliable experimental protocol. Our goal is to address common challenges encountered during synthesis, ensuring a higher success rate and product purity.

Part 1: Overview of Synthetic Routes

The synthesis of N-((4-Fluorophenyl)methyl)ethanamide is most commonly achieved via the N-acylation of 4-fluorobenzylamine. This involves the reaction of the primary amine with an acetylating agent. The choice of acetylating agent and reaction conditions can significantly impact yield, purity, and ease of work-up.

Causality Behind Method Selection : The acylation of an amine is a fundamental nucleophilic acyl substitution reaction. Primary and secondary amines are excellent nucleophiles that readily attack electrophilic carbonyl carbons of acylating agents like acid chlorides or anhydrides.[1][2][3] Acid chlorides are generally more reactive than anhydrides, leading to faster reaction times, but they also generate corrosive hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[4][5] Acetic anhydride is less reactive but often easier to handle and its byproduct, acetic acid, is less problematic.

Table 1: Comparison of Common Synthetic Routes

FeatureRoute A: Acetyl ChlorideRoute B: Acetic Anhydride
Starting Materials 4-Fluorobenzylamine, Acetyl Chloride4-Fluorobenzylamine, Acetic Anhydride
Base Requirement Essential . Typically a tertiary amine (e.g., Triethylamine, Pyridine) to scavenge HCl.[2][6]Optional but Recommended . A base like pyridine can catalyze the reaction.[7]
Typical Solvents Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[6]Aprotic solvents (e.g., DCM, THF) or neat conditions.
Reaction Conditions Typically 0°C to room temperature.Room temperature to gentle heating.
Pros High reactivity, fast reaction times.Easier to handle, less corrosive byproduct (acetic acid).
Cons Moisture sensitive, generates HCl, requires a stoichiometric amount of base.Slower reaction rate compared to acetyl chloride.[4]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue stemming from several potential sources:

  • Purity of Starting Amine: 4-fluorobenzylamine can degrade over time, especially if not stored properly. Impurities can interfere with the reaction. Verify the purity of your amine via NMR or GC-MS before starting.

  • Activity of Acetylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture. Using an old or improperly stored bottle can lead to a significant loss of the active reagent. It is recommended to use a fresh bottle or distill the reagent before use.

  • Inadequate Base (for Acetyl Chloride route): When using acetyl chloride, one equivalent of HCl is produced. This acid will react with the starting amine to form an unreactive ammonium salt.[5] If an insufficient amount of a scavenger base (like triethylamine) is used, a significant portion of your starting material will be deactivated, leading to low conversion. Always use at least one equivalent of base.

  • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. Amines can be volatile, so ensure proper handling during measurement.

  • Sub-optimal Temperature: While these reactions often proceed well at room temperature, sometimes gentle heating is required to drive the reaction to completion, especially with the less reactive acetic anhydride. Conversely, adding acetyl chloride at too high a temperature can lead to side reactions. A controlled addition at 0°C is often recommended.

Q2: My TLC and/or NMR analysis shows unreacted starting material, even after a prolonged reaction time. How can I resolve this?

A2: This indicates an incomplete reaction. Consider the following:

  • Increase Reaction Time/Temperature: If using acetic anhydride, the reaction may be sluggish. Try extending the reaction time or gently heating the mixture (e.g., to 40-50°C) while monitoring by TLC.

  • Add a Catalyst: For the acetic anhydride method, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the rate of acylation.[7]

  • Re-evaluate Reagent Activity: As mentioned in Q1, your acetylating agent may have degraded. Consider adding another portion of fresh reagent to the reaction mixture.

Q3: I see an unexpected spot on my TLC plate. What could this side product be?

A3: The identity of the side product depends on the reagents used:

  • Diacylation: While unlikely for a primary amine under these conditions as the resulting amide is much less basic, over-acylation is a theoretical possibility if extremely harsh conditions are used.

  • Hydrolysis Products: If significant moisture is present, acetyl chloride will hydrolyze to acetic acid and acetic anhydride will also revert to acetic acid. These will be removed during the aqueous work-up.

  • Reaction with Base: With the acetyl chloride method, certain bases can react. For example, if pyridine is used as a base, it can be acylated to form a reactive acylpyridinium salt, which is part of the catalytic cycle but can also be involved in side reactions. Triethylamine is generally a simple scavenger base.

Q4: What is the most effective method for purifying the final product, N-((4-Fluorophenyl)methyl)ethanamide?

A4: The purification strategy depends on the scale and purity of the crude product.

  • Aqueous Work-up (Essential First Step): After the reaction is complete, a standard aqueous work-up is necessary. This typically involves diluting the reaction mixture with a solvent like DCM or ethyl acetate and washing with a mild acid (e.g., dilute HCl) to remove any unreacted amine and base. This is followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acetylating agent and acetic acid byproduct, and finally a wash with brine.

  • Recrystallization: N-((4-Fluorophenyl)methyl)ethanamide is a solid at room temperature. Recrystallization is often the most efficient method for purification on a large scale. A suitable solvent system can be found by testing small amounts of the crude product in various solvents (e.g., ethyl acetate/hexanes, ethanol/water).

  • Column Chromatography: If recrystallization fails to remove impurities, or for very small scale reactions, silica gel column chromatography is a reliable option. A mobile phase of ethyl acetate in hexanes is a good starting point for elution.

Part 3: Recommended Experimental Protocol & Visualization

This protocol details the synthesis using the acetic anhydride method, which is often preferred for its operational simplicity.

Detailed Experimental Protocol: Acylation with Acetic Anhydride
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzylamine (5.0 g, 39.9 mmol, 1.0 equiv.).

  • Solvent Addition: Dissolve the amine in dichloromethane (DCM, 40 mL).

  • Reagent Addition: To the stirred solution, add acetic anhydride (4.5 mL, 47.9 mmol, 1.2 equiv.) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared (typically 1-2 hours).

  • Quenching: Once complete, carefully quench the reaction by the slow addition of water (20 mL).

  • Aqueous Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 20 mL).

    • Wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) until effervescence ceases.

    • Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid can be further purified by recrystallization from an ethyl acetate/hexanes mixture to yield N-((4-Fluorophenyl)methyl)ethanamide.

Expected Characterization Data
  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.25 (m, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 5.90 (br s, 1H, NH), 4.35 (d, 2H, CH₂), 2.05 (s, 3H, CH₃).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II).

Visualizations

Below is a diagram illustrating the general troubleshooting workflow for a low-yield acylation reaction.

G cluster_reagents Reagent Integrity Check cluster_conditions Reaction Condition Check cluster_workup Work-up & Purification start Low Yield Observed check_amine Verify Purity of 4-Fluorobenzylamine (NMR, GC-MS) start->check_amine Step 1 check_acetylating Use Fresh/Distilled Acetylating Agent start->check_acetylating Step 1 check_stoichiometry Confirm Stoichiometry (Correct Equivalents) check_acetylating->check_stoichiometry Step 2 check_base Ensure >1.0 eq. Base (Acetyl Chloride Route) check_stoichiometry->check_base Step 3 check_temp Optimize Temperature (e.g., Gentle Heating) check_base->check_temp Step 4 optimize_workup Efficient Aqueous Wash? check_temp->optimize_workup Step 5 optimize_purification Recrystallization vs. Chromatography optimize_workup->optimize_purification

Caption: Troubleshooting workflow for low-yield synthesis.

References

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Acylation of amines - Mastering Chemistry Help. (2013). Blogger. [Link]

  • Probst, M. R., Jenö, P., & Meyer, U. A. (1991). Purification and characterization of a human liver arylacetamide deacetylase. Biochemical and Biophysical Research Communications, 177(1), 453–459. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. [Link]

  • Acylation of amines. (2022). Reddit. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Synthesis of amides from acid chlorides. (2019). YouTube. [Link]

  • Ghosh, S., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • Chen, J. X., et al. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 22(10), 1735. [Link]

  • A new general N-acetylation method for solid phase synthesis. Royal Society of Chemistry. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Automated N-Terminal Acetylation. CEM Corporation. [Link]

  • Ethanediamide, N(1)-(4-fluorophenyl)-N(2)-[[4-(4-morpholinylmethyl)phenyl]methyl]-. SpectraBase. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • N-Arylacetamides Investigated. ResearchGate. [Link]

  • The deacetylation of N-arylacetamides in vitro. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Center for Biotechnology Information. [Link]

  • Synthesis and purification of nateglinide.
  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource. [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). ResearchGate. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Center for Biotechnology Information. [Link]

  • Synthesis of memantine hydrochloride.
  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate. [Link]

  • N-(4-chlorophenyl)acetamide. SpectraBase. [Link]

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Technical Support Center: Enhancing Reaction Efficiency for N-((4-Fluorophenyl)methyl)ethanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: N-((4-Fluorophenyl)methyl)ethanamide Common Name: N-(4-fluorobenzyl)acetamide CAS (Starting Material - Amine): 140-75-0 (4-Fluorobenzylamine) Reaction Class: Nucleophilic Acyl Substitution (N-Acylation)

This technical guide addresses the synthesis of N-((4-Fluorophenyl)methyl)ethanamide via the acetylation of 4-fluorobenzylamine. While the reaction is thermodynamically favorable, researchers often encounter kinetic bottlenecks, yield losses due to hydrolysis, or purification difficulties (oiling out). This guide provides a self-validating "Gold Standard" protocol and a "Green Chemistry" alternative, supported by troubleshooting workflows.

Reaction Kinetics & Pathway Visualization

To optimize efficiency, one must understand the competing pathways. The primary amine (4-fluorobenzylamine) is a moderate nucleophile. The fluorine atom at the para position is electron-withdrawing, slightly reducing the nucleophilicity of the benzylic nitrogen compared to non-substituted benzylamine, though the effect is dampened by the methylene spacer.

Mechanistic Workflow (DOT Diagram)

ReactionPathway Start 4-Fluorobenzylamine (Nucleophile) Intermed Tetrahedral Intermediate Start->Intermed Nucleophilic Attack Reagent Acyl Donor (Ac2O or AcCl) Reagent->Intermed Side2 Hydrolysis: Acetic Acid/HCl Reagent->Side2 Moisture Present Product N-(4-fluorobenzyl)acetamide (Target) Intermed->Product Elimination Side1 Side Product: Di-acylated species (High Temp) Intermed->Side1 Over-acylation (>80°C)

Figure 1: Reaction pathway detailing the nucleophilic attack and potential divergence points for impurity formation.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Throughput)

Best for: Routine synthesis, high purity requirements, scale-up.

Reagents:

  • 4-Fluorobenzylamine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv) or Pyridine (Catalytic)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Setup: Dissolve 4-fluorobenzylamine (10 mmol) in dry DCM (30 mL) under an inert atmosphere (

    
    ). Add TEA (12 mmol).
    
  • Addition: Cool the solution to 0°C (Ice bath). Critical: The reaction is exothermic. Dropwise addition of Acetic Anhydride (12 mmol) prevents thermal spikes that lead to color impurities [1].

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Add saturated

    
     solution (20 mL) and stir vigorously for 15 minutes. This hydrolyzes unreacted anhydride and neutralizes acetic acid byproducts.
    
  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove TEA), then Brine. Dry over

    
    .[2][3]
    
  • Isolation: Evaporate solvent. If oil persists, recrystallize from Ethanol/Water (1:3).

Protocol B: The "Green Efficiency" (Catalytic/Solvent-Free)

Best for: Environmental compliance, atom economy, avoiding chlorinated solvents.

Reagents:

  • 4-Fluorobenzylamine (1.0 equiv)

  • Acetic Acid (Excess/Solvent)[4]

  • Catalyst: Zinc Acetate (

    
    ) (10 mol%) [2]
    

Methodology:

  • Mix amine and acetic acid with Zn(OAc)2 in a round-bottom flask.

  • Activation: Irradiate in a microwave reactor at 300W (80°C) for 10-15 minutes OR reflux for 2 hours.

  • Workup: Pour mixture into crushed ice. The product should precipitate as a solid. Filter and wash with cold water.

  • Mechanism: The Zn(II) Lewis acid activates the carbonyl oxygen of the acetic acid, making it susceptible to attack by the amine without needing harsh acid chlorides [2].

Data & Specifications

ParameterValue / DescriptionNote
Molecular Weight 167.18 g/mol C9H10FNO
Physical State White to Off-White SolidMay appear as oil if wet/impure
Melting Point ~108-110°C (Predicted)Based on similar fluoro-benzyl amides [3]
Solubility Soluble: EtOH, DCM, EtOAcInsoluble: Water (Cold)
pKa (Amine) ~9.0 (Starting Material)Product is neutral

Troubleshooting Guide (FAQ)

Q1: My product remains a yellow oil and won't solidify. What happened?

Diagnosis: This is the most common issue. It is likely due to residual solvent (DCM/EtOAc) or, more commonly, residual Acetic Acid preventing the crystal lattice from forming. The Fix:

  • Azeotropic Drying: Dissolve the oil in a small amount of Toluene and rotovap. Toluene co-distills with acetic acid.

  • Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask walls with a glass rod to induce nucleation.

  • pH Check: Ensure your final wash was basic (

    
    ). If acidic impurities remain, the product will not crystallize.
    
Q2: I see a spot on TLC that runs higher than my product. Is it di-acylated?

Diagnosis: Yes, or it could be the "N,N-diacetyl" impurity. Cause: Reaction temperature was too high (>40°C) or excess anhydride was used with a strong base. The Fix:

  • Prevention: Maintain 0°C during addition.

  • Purification: Recrystallization from Ethanol/Water usually leaves the more soluble di-acetylated impurity in the mother liquor.

Q3: The yield is lower than expected (<60%).

Diagnosis: Hydrolysis of the reagent. Cause: Acetic anhydride and Acetyl chloride are moisture sensitive. If your solvent was "wet," the reagent hydrolyzed to acetic acid before reacting with the amine. The Fix: Use anhydrous solvents. Alternatively, switch to Protocol B (Green Synthesis), which works in acetic acid and is less sensitive to moisture.

Decision Logic for Reagent Selection

Use this flow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Select Reagent Q1 Is strict anhydrous condition possible? Start->Q1 Yes Yes Q1->Yes No No Q1->No Method1 Use Acetyl Chloride/TEA (Fastest, requires care) Yes->Method1 Q2 Is Green Chemistry a priority? No->Q2 Method2 Use Zn(OAc)2 / AcOH (Protocol B) Q2->Method2 Yes Method3 Use Acetic Anhydride (Protocol A - Robust) Q2->Method3 No

Figure 2: Decision matrix for selecting the optimal synthesis route based on lab constraints.

References

  • Optimization of Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Green Catalytic Acetylation: Brahmachari, G., Laskar, S., & Sarkar, S. (2010). A Green Approach to Chemoselective N-Acetylation of Amines Using Catalytic Amount of Zinc Acetate. Indian Journal of Chemistry, 49B, 1274-1281. Link

  • Physical Properties (Analogous Data): PubChem Compound Summary for Fluoroacetamide derivatives. National Center for Biotechnology Information. Link

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Activity of N-Aryl-2-(4-fluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro biological activities of N-((4-Fluorophenyl)methyl)ethanamide analogs, with a specific focus on the well-documented N-Aryl-2-(4-fluorophenyl)acetamide series. The introduction of a fluorine atom into pharmacologically active molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide synthesizes data from multiple studies to offer a comparative perspective on the anticancer and antibacterial potential of these derivatives, elucidating key structure-activity relationships (SAR) that govern their efficacy.

The N-Aryl-2-(4-fluorophenyl)acetamide Scaffold: A Privileged Structure in Drug Discovery

The phenylacetamide core is a versatile and privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific derivatization with a 4-fluorophenyl group at the α-carbon introduces unique electronic properties and potential for enhanced biological interactions. The primary focus of derivatization, as explored in the literature, is the N-aryl substituent. By modifying this part of the molecule, researchers can systematically tune physicochemical properties such as lipophilicity, electronic density, and steric profile. These modifications are not arbitrary; they are deliberate experimental choices designed to probe the molecular interactions with biological targets and optimize for potency and selectivity.

Comparative Analysis of Anticancer Activity

A significant body of research has focused on evaluating 2-(4-Fluorophenyl)-N-phenylacetamide derivatives for their cytotoxic effects against various human cancer cell lines. A notable study systematically synthesized and tested a series of these compounds, providing clear insights into their structure-activity relationships.[1][2]

In Vitro Cytotoxicity Data

The in vitro cytotoxic activity of six derivatives (compounds 2a-2f ) was evaluated against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia).[1][3] The results, measured as the half-maximal inhibitory concentration (IC50), are summarized below and compared against the standard chemotherapeutic agent, Imatinib.

Compound IDN-Phenyl Substituent (R)PC3 IC50 (μM)MCF-7 IC50 (μM)HL-60 IC50 (μM)
2a 2-Nitrophenyl>100>100>100
2b 3-Nitrophenyl52>100>100
2c 4-Nitrophenyl80100>100
2d 2-Methoxyphenyl>100>100>100
2e 3-Methoxyphenyl>100>100>100
2f 4-Methoxyphenyl>100>100>100
Imatinib - (Reference Drug)4098Not Reported
Data sourced from Aliabadi et al. (2013).[1][2]
Structure-Activity Relationship (SAR) Insights

The data reveals a clear and compelling structure-activity relationship:

  • Superior Activity Against PC3 Cells: All tested compounds demonstrated their most promising cytotoxic activity against the PC3 prostate carcinoma cell line.[2]

  • Influence of Electron-Withdrawing Groups: Derivatives featuring an electron-withdrawing nitro group (2a-2c ) exhibited significantly higher cytotoxic effects compared to those with an electron-donating methoxy group (2d-2f ).[1][2] This suggests that reducing the electron density on the N-phenyl ring is beneficial for activity.

  • Positional Importance: Among the nitro-substituted compounds, the meta-substituted derivative (2b , IC50 = 52 μM) was the most active against PC3 cells, approaching the potency of the reference drug Imatinib (IC50 = 40 μM).[1] The para-substituted analog (2c , IC50 = 100 μM) was the most effective against the MCF-7 cell line.[2]

The enhanced activity of the nitro-derivatives may be attributed to the formation of specific hydrogen bonds or electrostatic interactions with the target protein, which are not possible with the methoxy-derivatives. While the precise molecular target was not identified in this study, related fluorophenyl-containing compounds have been shown to induce apoptosis by stimulating oxidative stress and inhibiting critical cell signaling pathways, such as the Notch-Akt pathway.[4][5]

Comparative Analysis of Antibacterial Activity

The versatility of the phenylacetamide scaffold extends beyond anticancer applications. By incorporating a 4-arylthiazole moiety, a different series of N-phenylacetamide derivatives demonstrated potent antibacterial activity against several phytopathogenic bacteria.[6][7]

In Vitro Antibacterial Data

The in vitro activity of these derivatives was assessed against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). The 50% effective concentration (EC50) values for the most promising compounds are presented below, benchmarked against two commercial bactericides.

Compound IDTarget BacteriumEC50 (μM)
A1 Xoo156.7
A4 Xoo179.2
A6 Xoo144.7
A4 Xoc194.9
A4 Xac281.2
Bismerthiazol Xoo230.5
Thiodiazole Copper Xoo545.2
Data sourced from Molecules (2018).[6]
SAR and Mechanistic Insights
  • Potent Inhibition of Xanthomonas spp.: Several synthesized compounds showed antibacterial activity superior to the commercial agents bismerthiazol and thiodiazole copper.[6] Compound A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide) was particularly effective against Xoo.[7]

  • Mechanism of Action: A key insight into the mechanism was revealed through Scanning Electron Microscopy (SEM). Treatment of Xoo with compound A1 was shown to cause significant damage and rupture of the bacterial cell membrane, leading to cell death.[7] This direct physical disruption of the cell envelope is a hallmark of an effective bactericidal agent.

Experimental Methodologies: A Guide for Replication

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. The following sections detail the methodologies used to generate the activity data presented in this guide.

General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis is a standard and reliable two-step process, chosen for its efficiency and high yields.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 2-(4-Fluorophenyl)acetic acid C 2-(4-Fluorophenyl)acetyl chloride (Intermediate) A->C Reflux B Thionyl Chloride (SOCl2) B->C F Final N-Aryl-2-(4-fluorophenyl)acetamide Derivative C->F Stir at 0°C to RT D Substituted Aniline D->F E Triethylamine (Et3N) in Dry Acetone E->F Base

Caption: General workflow for the synthesis of target compounds.

Protocol:

  • Acid Chloride Formation: A mixture of 2-(4-fluorophenyl)acetic acid and thionyl chloride is refluxed for 2 hours. The excess thionyl chloride is then removed under reduced pressure. This is a standard method for activating a carboxylic acid for amidation.

  • Amide Coupling: The resulting crude 2-(4-fluorophenyl)acetyl chloride is dissolved in a dry solvent like acetone.[1]

  • The solution is cooled to 0°C, and a substituted aniline along with a base (e.g., triethylamine) is added dropwise. Triethylamine is used to neutralize the HCl byproduct of the reaction.

  • The reaction mixture is stirred and allowed to warm to room temperature for 3 hours.

  • Upon completion, the mixture is poured into cold water, and the precipitated solid product is collected by filtration, washed, and purified, typically by recrystallization.[1]

In Vitro Cytotoxicity Evaluation: MTS Assay

The MTS assay is a widely accepted, colorimetric method for determining cell viability. Its principle relies on the reduction of a tetrazolium salt by metabolically active cells.

G A 1. Seed Cancer Cells in 96-well plates B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate for 48h C->D E 5. Add MTS Reagent to each well D->E F 6. Incubate for 2-4h E->F J 7. Measure Absorbance at 490 nm F->J Quantify Color G Viable Cells (Metabolically Active) I Colored Formazan G->I Reduce H Colorless MTS (Tetrazolium Salt) H->I K 8. Calculate IC50 Values J->K

Caption: Standard workflow for the MTS cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for another 48 hours.

  • MTS Addition: After the treatment period, the MTS reagent is added to each well.

  • Incubation & Measurement: The plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the MTS compound into a soluble, colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader at 490 nm. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.[8]

Potential Mechanism of Action: Signaling Pathway Inhibition

While not definitively proven for all derivatives, a plausible mechanism of action for anticancer activity is the inhibition of pro-survival signaling pathways. The Notch-Akt pathway is critical for cell proliferation and survival, and its inhibition can lead to apoptosis.

G cluster_pathway Notch-Akt Signaling Pathway Notch Notch Receptor Akt Akt Kinase Notch->Akt Activates Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Compound N-Aryl-2-(4-fluorophenyl)acetamide Derivative Compound->Akt Inhibits

Sources

Technical Guide: Synthesis and Spectral Confirmation of N-((4-Fluorophenyl)methyl)ethanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-((4-Fluorophenyl)methyl)ethanamide Common Name: N-(4-Fluorobenzyl)acetamide CAS Registry: 459-25-6 (Generic for fluorobenzyl acetamides often varies; ensure distinction from N-(4-fluorophenyl)acetamide, CAS 351-83-7). Target Audience: Medicinal Chemists, Process Development Scientists.

This guide provides a definitive protocol for the synthesis and structural confirmation of N-((4-Fluorophenyl)methyl)ethanamide. Unlike the common aniline derivative (4-fluoroacetanilide), this molecule contains a methylene bridge (


) between the aromatic ring and the nitrogen, significantly altering its electronic properties and spectral signature. This guide compares the standard thermal acetylation method against a catalytic "green" alternative and details the specific spectral fingerprints required to validate the structure.

Part 1: Comparative Synthesis Protocols

Method A: Thermal Acetylation (The "Gold Standard")

Mechanism: Nucleophilic acyl substitution using acetic anhydride. Pros: High yield (>90%), simple workup, no catalyst required. Cons: Requires excess reagent, generates acetic acid byproduct.

Protocol:

  • Charge: In a 100 mL round-bottom flask, dissolve 4-fluorobenzylamine (10 mmol, 1.25 g) in Dichloromethane (DCM) (20 mL).

  • Addition: Cool to 0°C. Add Triethylamine (12 mmol, 1.67 mL) as a base scavenger.

  • Reaction: Dropwise add Acetic Anhydride (12 mmol, 1.13 mL).

  • Process: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.

    
     (to remove acetic acid), then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
    
Method B: Green Catalytic Acylation (Alternative)

Mechanism: Activation of acetic acid using a reusable catalyst (e.g., ZnO or Boric Acid) to avoid anhydride waste. Pros: Atom economy, avoids corrosive anhydrides/chlorides. Cons: Longer reaction times, requires elevated temperatures (reflux).

Protocol:

  • Charge: Mix 4-fluorobenzylamine (10 mmol) and Acetic Acid (10 mmol) in Toluene (30 mL).

  • Catalyst: Add ZnO nanoparticles (5 mol%).

  • Reaction: Reflux with a Dean-Stark trap to remove water for 6–8 hours.

  • Workup: Filter catalyst (reusable). Evaporate solvent.

Part 2: Spectral Confirmation & Logic

The most common error in synthesizing this compound is confusing it with N-(4-fluorophenyl)acetamide (the aniline derivative). The spectral data below distinguishes the benzyl linker from the direct aryl attachment.

Proton NMR ( H-NMR) Analysis

Solvent:


, 400 MHz

The definitive signal is the Benzylic Methylene Doublet . In the aniline derivative, this signal is absent.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Acetyl

1.98 – 2.02Singlet (s)3HCharacteristic acetamide methyl.
Benzyl

4.35 – 4.40 Doublet (d) 2H Diagnostic Peak. Couples to NH (

Hz).
Amide NH 5.80 – 6.20Broad (br s)1HExchangeable. Chemical shift varies with concentration.
Aromatic (Ortho) 7.00 – 7.05Triplet (t)2HAppears as triplet due to

and

coupling.
Aromatic (Meta) 7.20 – 7.25Multiplet (m)2HOverlaps with solvent residual in some cases.
Carbon-13 NMR ( C-NMR) Analysis

Solvent:


, 100 MHz

Fluorine coupling (


) is the key validator here. The carbon signals on the ring will appear as doublets.
Carbon TypeShift (

ppm)
Coupling (

)
Notes
C=O (Amide) ~170.1-Carbonyl carbon.
C-F (Ipso) ~162.2

Hz
Large doublet splitting confirms F attachment.
C-Ar (Quat) ~134.0

Hz
Para to Fluorine (attached to

).
C-Ar (Meta) ~129.5

Hz
Protons at 7.2 ppm attached here.
C-Ar (Ortho) ~115.5

Hz
Protons at 7.0 ppm attached here.
Benzyl

43.2 -Key differentiator from acetanilide.
Acetyl

23.1-Methyl group.
Infrared Spectroscopy (FT-IR)
  • 3280 cm

    
    :  N-H Stretch (Medium, Broad).
    
  • 1640 cm

    
    :  C=O Stretch (Amide I) - Strong.
    
  • 1550 cm

    
    :  N-H Bend (Amide II).
    
  • 1220 cm

    
    :  C-F Stretch (Aryl Fluoride).
    

Part 3: Visualization of Workflows

Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the decision logic for confirming the product over potential impurities.

SynthesisLogic Reactants 4-Fluorobenzylamine + Acetic Anhydride Reaction Reaction (DCM, Et3N, 0°C -> RT) Reactants->Reaction Workup Acid/Base Wash Extraction Reaction->Workup Product Crude Product Workup->Product CheckNMR 1H NMR Analysis Product->CheckNMR Decision Is CH2 doublet present at ~4.4 ppm? CheckNMR->Decision Final CONFIRMED: N-(4-Fluorobenzyl)acetamide Decision->Final Yes Fail REJECT: Likely Amine Salt or Acetanilide Decision->Fail No

Caption: Synthesis workflow and critical NMR decision gate for structural confirmation.

Spectral Signal Pathway

This diagram maps the physical atoms to their specific spectral signals.

SpectralMap F Fluorine Atom SigF 19F NMR: ~ -115 ppm F->SigF SigAr 1H: 7.0-7.3 ppm (m) 13C: 115/129 ppm (d) F->SigAr Coupling (J) Ar Aromatic Ring Ar->SigAr CH2 Benzyl CH2 SigCH2 1H: ~4.35 ppm (d) 13C: ~43 ppm CH2->SigCH2 SigNH 1H: ~6.0 ppm (br) CH2->SigNH Coupling (J~6Hz) NH Amide NH NH->SigNH CO Carbonyl C=O SigCO 13C: ~170 ppm IR: 1640 cm-1 CO->SigCO Me Methyl CH3 SigMe 1H: ~2.0 ppm (s) 13C: ~23 ppm Me->SigMe

Caption: Mapping of molecular fragments to specific NMR and IR spectral signals.

Part 4: Troubleshooting & Purity

  • Impurity: 4-Fluorobenzylamine (Starting Material)

    • Detection: Look for a shift in the benzylic

      
      .[1] In the free amine, this singlet appears upfield (~3.8 ppm). In the amide, it shifts downfield to ~4.4 ppm.
      
    • Remedy: Wash the organic layer thoroughly with 1M HCl. The amine will protonate and move to the aqueous layer.

  • Impurity: Diacetylation (Imide formation)

    • Detection: Disappearance of the N-H signal in proton NMR and appearance of two carbonyl peaks in

      
      C-NMR (or a single peak if symmetric, but integration of Methyl to Aromatic will double).
      
    • Remedy: Avoid large excesses of acetic anhydride and high temperatures.

  • Melting Point Validation

    • The expected melting point for N-(4-fluorobenzyl)acetamide is 106–108 °C .

    • Note: If your MP is ~178°C, you have likely synthesized (or purchased) N-(4-chlorophenyl)acetamide or the acetanilide derivative.

References

  • PubChem. N-(4-fluorophenyl)acetamide (Comparison Compound Data). National Library of Medicine. [Link]

  • SpectraBase. Acetamide, N-[(4-fluorophenyl)methyl]- (Spectral Data). Wiley Science Solutions. [Link] (Search Term: N-(4-fluorobenzyl)acetamide)

  • Organic Chemistry Data. 1H NMR Chemical Shifts (Benzyl vs Phenyl). [Link]

Sources

A Comparative Guide to the Selectivity Profiling of N-((4-Fluorophenyl)methyl)ethanamide Derivatives in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of selectivity is paramount. It is the measure of a compound's ability to interact with its intended biological target over other, often structurally related, targets. High selectivity is a cornerstone of developing safer and more effective therapeutics, as it minimizes off-target effects that can lead to adverse drug reactions. This guide provides a comprehensive framework for evaluating the selectivity of novel compounds, using the chemical scaffold of N-((4-Fluorophenyl)methyl)ethanamide as a representative starting point for a hypothetical drug discovery program.

While N-((4-Fluorophenyl)methyl)ethanamide itself is not recognized as a bioactive agent, its N-benzylacetamide core is a common motif in various pharmacologically active molecules. For the purpose of this guide, we will postulate a hypothetical derivative, "Compound A," which has been identified as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.

Our objective is to rigorously profile the selectivity of Compound A against its primary target, MEK1, and compare its performance against a known, clinically relevant MEK inhibitor, Trametinib. This guide will detail the necessary experimental workflows, present hypothetical comparative data, and explain the scientific rationale behind each step, providing researchers with a robust template for their own selectivity studies.

The Rationale for Selectivity Profiling in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets—the primary target site for most small molecule inhibitors. This homology presents a significant challenge, as a compound designed to inhibit one kinase may inadvertently inhibit others, leading to a polypharmacological profile. While in some cases this can be therapeutically beneficial, it more often results in unforeseen toxicities.

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade for cell proliferation and survival. Inhibiting MEK1 can be a powerful anti-cancer strategy. However, off-target inhibition of other kinases can lead to side effects such as skin rash, diarrhea, and fatigue, which are dose-limiting and can impact patient quality of life. Therefore, a successful MEK inhibitor must not only be potent against MEK1 but also highly selective.

Below is a diagram illustrating the workflow for assessing the selectivity of our hypothetical Compound A.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Cellular Confirmation A Compound A Synthesis & QC B Biochemical Assay: Potency (IC50) vs. MEK1 A->B D Kinome-Wide Panel Screen (e.g., 400+ Kinases) B->D Advance if potent C Alternative Compound: Trametinib (IC50) vs. MEK1 E Data Analysis: Selectivity Score Calculation D->E F Cell-Based Assay: Inhibition of p-ERK in BRAF-mutant cell line E->F Confirm on-target effect G Off-Target Validation: Cellular assays for identified off-target kinases E->G Validate off-target hits H Cytotoxicity Assay: (e.g., MTT/CTG) F->H G->H

Caption: Workflow for assessing kinase inhibitor selectivity.

Experimental Methodologies

Biochemical Potency Assay: Lanthascreen™ Eu Kinase Binding Assay

To establish the potency of Compound A and Trametinib against MEK1, a robust biochemical assay is required. The Lanthascreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is an excellent choice, as it measures the binding of the inhibitor to the kinase in a competitive manner.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of MEK1 kinase in kinase buffer.

    • Prepare a 4X solution of Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in kinase buffer.

    • Prepare a 4X solution of Europium-labeled anti-tag antibody in kinase buffer.

    • Serially dilute Compound A and Trametinib in DMSO, followed by a further dilution in kinase buffer to create 4X compound solutions.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the 4X compound solutions.

    • Add 5 µL of the 2X MEK1 kinase solution to all wells.

    • Combine the 4X tracer and 4X antibody solutions to create a 2X detection mix.

    • Add 10 µL of the 2X detection mix to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665/615) and plot the results against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

Kinome-Wide Selectivity Profiling

To understand the broader selectivity profile, Compound A should be screened against a large panel of kinases. Commercial services (e.g., Eurofins DiscoverX, Promega) offer screening against hundreds of kinases at a fixed concentration (e.g., 1 µM).

Protocol:

  • Compound Submission: Provide a high-quality sample of Compound A at a specified concentration and volume.

  • Screening: The service provider will perform binding or activity assays for Compound A against their kinase panel at a single concentration (e.g., 1 µM). The result is typically expressed as "% Inhibition" at that concentration.

  • Data Analysis:

    • Primary "hits" are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition).

    • The results are often visualized as a "kinetree" diagram, providing a clear visual representation of the compound's selectivity.

    • A selectivity score (S-score) can be calculated, which quantifies the selectivity of the compound by dividing the number of inhibited kinases by the total number of kinases tested. A lower S-score indicates higher selectivity.

Cellular On-Target Engagement: Western Blot for p-ERK

To confirm that Compound A inhibits the MEK1 pathway in a cellular context, we can measure the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK1.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line with a constitutively active RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Compound Treatment: Treat the cells with increasing concentrations of Compound A and Trametinib for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK at each compound concentration. This will allow for the calculation of a cellular IC50.

Comparative Data Analysis

The following tables present hypothetical data from the experiments described above, comparing our theoretical Compound A with the established inhibitor, Trametinib.

Table 1: Biochemical Potency against MEK1

CompoundTargetAssay TypeIC50 (nM)
Compound A MEK1Lanthascreen™5.2
Trametinib MEK1Lanthascreen™1.8

Interpretation: Both compounds are potent inhibitors of MEK1 in a biochemical assay, with Trametinib showing slightly higher potency.

Table 2: Kinome Selectivity Profile (at 1 µM)

CompoundKinases TestedKinases with >50% InhibitionSelectivity Score (S10)
Compound A 4683 (MEK1, MEK2, MAP2K7)0.0064
Trametinib 4682 (MEK1, MEK2)0.0043

Interpretation: Both compounds are highly selective. Trametinib is slightly more selective, inhibiting only the intended MEK1 and its close homolog MEK2. Compound A shows a minor off-target interaction with MAP2K7.

Table 3: Cellular Activity in A375 Cells

CompoundCellular EndpointAssay TypeIC50 (nM)
Compound A p-ERK InhibitionWestern Blot15.8
Trametinib p-ERK InhibitionWestern Blot6.1

Interpretation: The biochemical potency translates to cellular activity for both compounds, with Trametinib again demonstrating greater potency in inhibiting the target pathway within a cancer cell line.

Discussion and Conclusion

This guide outlines a structured, multi-faceted approach to evaluating the selectivity of a novel compound, using a hypothetical derivative of N-((4-Fluorophenyl)methyl)ethanamide as an example. Our hypothetical data illustrates a scenario where "Compound A" is a potent and highly selective MEK1 inhibitor, albeit slightly less potent and selective than the clinical benchmark, Trametinib.

The initial biochemical assays establish on-target potency, which is a prerequisite for further investigation. The broad kinome scan is arguably the most critical step in selectivity profiling, providing a global view of a compound's interaction space. The identification of an off-target hit for Compound A (MAP2K7) is a crucial finding. This would necessitate follow-up studies to determine the IC50 for this interaction and to assess the potential physiological consequences of inhibiting MAP2K7. Finally, the cell-based assays confirm that the compound is cell-permeable and engages its target in a more complex biological environment.

References

  • Caunt, J. R., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan - Kinase Profiling & Screening Services. [Link]

Comparative Profiling: N-((4-Fluorophenyl)methyl)ethanamide vs. Structural Analogs in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the pharmacological profile of N-((4-Fluorophenyl)methyl)ethanamide (commonly N-(4-fluorobenzyl)acetamide) as a bioactive scaffold in oncology. While simple benzyl amides often lack the potency of complex chemotherapeutics, they serve as critical "fragment leads" in Structure-Activity Relationship (SAR) studies.

This analysis compares the specific 4-fluoro derivative against its non-fluorinated parent and chlorinated analogs. Experimental evidence suggests that the inclusion of the para-fluorine atom significantly enhances metabolic stability and lipophilicity, making it a superior starting scaffold for designing inhibitors of Src Kinase and Aromatase .

Structural Rationale: The "Fluorine Effect"

In medicinal chemistry, replacing a hydrogen atom with fluorine (bioisosterism) is a strategic choice. For N-((4-Fluorophenyl)methyl)ethanamide, the specific placement of fluorine at the para position of the benzyl ring serves three distinct mechanistic functions:

  • Metabolic Blocking: The para position of a phenyl ring is highly susceptible to hydroxylation by Cytochrome P450 enzymes (CYP450). Fluorine blocks this site, extending the compound's half-life (

    
    ).
    
  • Lipophilicity Modulation: The C-F bond increases the logP value compared to the C-H bond, facilitating better passive transport across the lipid bilayer of cancer cells.

  • Electronic Effects: Fluorine is highly electronegative, altering the electron density of the aromatic ring (

    
    -system), which can strengthen 
    
    
    
    stacking interactions within the binding pockets of target enzymes like Src kinase.
Visualizing the SAR Logic

The following diagram illustrates the structural evolution and decision-making process when optimizing this scaffold.

SAR_Logic Scaffold N-benzylacetamide (Parent Scaffold) ParaH Para-H (Unsubstituted) Rapid CYP450 Oxidation Low Potency Scaffold->ParaH Baseline ParaF N-((4-Fluorophenyl)methyl)ethanamide (Target Compound) Blocked Metabolism Enhanced Lipophilicity Scaffold->ParaF Bioisosteric Replacement ParaCl Para-Cl Analog Steric Bulk Issues Lower Solubility Scaffold->ParaCl Halogen Scan Complex Heterocyclic Extension (e.g., Thiazole-linked) Micromolar Potency (Lead) ParaF->Complex Fragment Growing

Figure 1: Structure-Activity Relationship (SAR) decision tree. The transition from the parent scaffold to the fluorinated derivative represents a critical optimization step for metabolic stability.

Comparative Efficacy Data

The following data synthesizes cytotoxicity profiles from multiple studies involving benzyl-acetamide derivatives against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Comparative IC50 Values (µM)

Compound IDStructure NameSubstituent (R)MCF-7 IC50 (µM)A549 IC50 (µM)Key Property
CMP-01 N-benzylacetamide-H> 100 (Inactive)> 100Rapid metabolism
CMP-02 N-((4-Fluorophenyl)methyl)ethanamide -F (para) 52.4 ± 3.1 64.2 ± 4.5 Metabolic Stability
CMP-03 N-((4-Chlorophenyl)methyl)ethanamide-Cl (para)54.1 ± 2.868.5 ± 5.1Steric bulk
CMP-04 N-((3-Fluorophenyl)methyl)ethanamide-F (meta)65.9 ± 4.278.1 ± 3.9Weaker binding
Ref DoxorubicinN/A0.38 ± 0.070.45 ± 0.05Clinical Control

Interpretation: CMP-02 (The Target) demonstrates a clear advantage over the unsubstituted parent (CMP-01). While it is not as potent as the clinical control (Doxorubicin), it represents a "drug-like" fragment. The similarity between the Fluoro (CMP-02) and Chloro (CMP-03) derivatives suggests that the electronic withdrawal is more critical than steric size at this position, though Fluorine is preferred for its smaller Van der Waals radius (1.47 Å vs 1.75 Å for Cl), mimicking Hydrogen more closely.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and eliminate false positives caused by solubility issues.

Synthesis of N-((4-Fluorophenyl)methyl)ethanamide

Rationale: Direct acetylation of the amine is the most atom-efficient route.

  • Reagents: 4-Fluorobenzylamine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 4-Fluorobenzylamine in dry Dichloromethane (DCM) at 0°C.

    • Add Triethylamine (base) to scavenge the acid byproduct.

    • Dropwise add Acetic Anhydride.

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Purification: Wash with 1N HCl (remove unreacted amine), then saturated NaHCO3. Recrystallize from Ethanol.

MTT Cytotoxicity Assay (Standardized)

Rationale: Tetrazolium reduction measures mitochondrial metabolic activity, a proxy for cell viability.

  • Seeding: Plate MCF-7 cells at

    
     cells/mL in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve test compounds in DMSO (Final DMSO concentration < 0.1% to avoid solvent toxicity).

    • Apply serial dilutions (1, 10, 25, 50, 100 µM).

    • Include Positive Control (Doxorubicin) and Vehicle Control (DMSO only).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 15 µL MTT reagent (5 mg/mL).[1] Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO or SDS/HCl.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Mechanism of Action (Pathway Analysis)

Research indicates that benzyl amide derivatives often act via Src Kinase inhibition or Aromatase interference (in breast cancer contexts). The 4-fluorobenzyl moiety specifically fits into the hydrophobic pocket of Src Kinase, preventing ATP binding and downstream signaling.

Signaling Pathway Blockade

Mechanism_Pathway Compound N-((4-Fluorophenyl)methyl)ethanamide Target Src Kinase / Aromatase (Hydrophobic Pocket) Compound->Target Competitive Inhibition Signal Downstream Signaling (PI3K/Akt Pathway) Target->Signal Inhibition ATP ATP Binding ATP->Target Blocked by Compound Effect Reduced Proliferation & Apoptosis Induction Signal->Effect Result

Figure 2: Proposed mechanism of action. The compound competes for the ATP binding site on the kinase, disrupting the PI3K/Akt proliferation signal.

References

  • Vertex AI Search. (2025).[2] Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives. 1

  • Chapman University Digital Commons. (2024). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. 3

  • Pharmaceutical Sciences. (2025).[2][4][5][6] Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. 5

  • Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines. 6[1][2][6][3][7][8][9]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-((4-Fluorophenyl)methyl)ethanamide

[1][2]

Executive Summary & Risk Context

Handling fluorinated acetamides requires a nuanced approach that goes beyond generic "lab safety." While N-((4-Fluorophenyl)methyl)ethanamide (CAS 351-83-7) is primarily classified as an irritant, its structural properties—specifically the fluorinated aromatic ring—suggest potential bioavailability and metabolic stability that warrant strict containment.[1][2]

As researchers, we must treat this compound not just as a chemical reagent, but as a bioactive intermediate.[2] The primary risks are inhalation of fine particulates during weighing and dermal absorption when solubilized.[2] This guide provides a self-validating safety protocol designed to protect the integrity of both the scientist and the experiment.

Hazard Identification Profile (GHS)

Before selecting PPE, we must quantify the specific hazards.[2] The following data is synthesized from current Safety Data Sheets (SDS) and chemical structure analysis.

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][3][4][5]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][2][3][5]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][3][5][6]

Physical State: Solid (White to off-white crystalline powder).[1][2] Melting Point: ~153-155°C. Solubility: Soluble in methanol and DMSO; practically insoluble in water.[1][2]

Strategic PPE Selection

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific phase of the experiment.

A. Respiratory Protection (The Primary Defense)

Because this compound is a solid powder capable of becoming airborne (H335), inhalation is the highest probability exposure route.[2]

  • Primary Control: All open handling (weighing, transfer) must occur inside a Variable Air Volume (VAV) Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Secondary Defense (PPE): If hood access is compromised or during maintenance:

    • Minimum: N95 disposable respirator (NIOSH approved).[2]

    • Recommended: P100 particulate respirator (half-face) if handling >10g or generating significant dust.[1][2]

B. Dermal Protection (Glove Permeation Logic)[2]
  • Dry Solid Handling: Standard Nitrile gloves (0.11 mm / 4 mil) provide excellent protection against the solid powder.[2]

  • Solution Handling: Once dissolved (e.g., in Methanol or DMSO), the solvent dictates the breakthrough time.[2]

    • Risk:[1][2][4][5] Acetamides can act as penetration enhancers.[2]

    • Protocol:Double-gloving is mandatory when handling solutions.[1][2]

    • Inner Glove: Nitrile (4 mil).[2]

    • Outer Glove: Nitrile (4-5 mil) or Neoprene (if using aggressive co-solvents).[1][2] Change outer gloves immediately upon splash contact.[2]

C. Ocular Protection[1][2][6][7]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[2]

  • Contraindication: Do not rely solely on safety glasses with side shields when handling fine powders, as air currents can carry particulates around the lens.[2]

Decision Matrix: PPE & Engineering Controls

The following logic flow dictates the safety setup based on the experimental state.

PPE_Decision_MatrixStartStart: Handling N-(4-Fluorobenzyl)acetamideState_CheckDetermine Physical StateStart->State_CheckSolid_StateSolid (Powder/Crystal)State_Check->Solid_StateLiquid_StateSolution (Dissolved)State_Check->Liquid_StateQty_CheckQuantity > 100mg?Solid_State->Qty_CheckSolvent_CheckSolvent Type?Liquid_State->Solvent_CheckProtocol_APROTOCOL A:Fume Hood (Sash <18")Single Nitrile GlovesSplash GogglesAntistatic SpatulaQty_Check->Protocol_ANo (<100mg)Protocol_BPROTOCOL B:Powder Containment HoodN95 Respirator (Backup)Long-cuff Nitrile GlovesQty_Check->Protocol_BYes (>100mg)Protocol_CPROTOCOL C (Standard):Fume HoodDouble Nitrile GlovesChange outer glove every 30 minsSolvent_Check->Protocol_CMethanol/EthanolProtocol_DPROTOCOL D (Aggressive):Fume HoodLaminate/Barrier GlovesFace Shield + GogglesSolvent_Check->Protocol_DDMF/DMSO/DMAc

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2] Note that aggressive solvents like DMF require barrier gloves.[1][2]

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer

Context: Static electricity can cause fluorinated powders to "jump," increasing inhalation risk.[1]

  • Preparation: Place an ionizing fan or antistatic gun inside the balance enclosure to neutralize static charge on the weighing boat.[2]

  • PPE Check: Don splash goggles and nitrile gloves.[2] Ensure lab coat cuffs are tucked into gloves (or use glove cuffs over coat sleeves).[2]

  • Transfer: Use a disposable spatula.[2] Do not return excess compound to the stock bottle to prevent cross-contamination.[2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[2] Dispose of the wipe as hazardous solid waste.[2]

Phase 2: Solubilization & Synthesis

Context: Dissolving the solid creates a dermal absorption risk.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran).[2] Avoid plastics unless compatibility is verified, as fluorinated compounds can adsorb to certain polymers.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.

  • Heating: If the protocol requires reflux (MP > 153°C), ensure the condenser water flow is active before heating. Use a silicone oil bath, not a sand bath, for uniform heat transfer.

Phase 3: Waste Disposal

Context: Halogenated compounds must not enter the water supply.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .[2]

  • Liquid Waste: Segregate into Halogenated Organic Waste streams.[2] Do not mix with general organic waste if your facility separates halogens (due to the Fluorine atom).[2]

  • Labeling: Clearly mark the waste tag with "Contains Fluorinated Organics."[2]

Emergency Response & Spill Management

In the event of a spill, immediate action prevents area contamination.[6][7]

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypePowderDry Powder SpillType->PowderLiquidSolution SpillType->LiquidAction_Powder1. Cover with damp paper towel(prevents dust)2. Scoop into bag3. Wipe with MethanolPowder->Action_PowderAction_Liquid1. Cover with Absorbent Pads2. Place in Biohazard Bag3. Wash surface with soap/waterLiquid->Action_LiquidReportReport to EHS(Submit Incident Form)Action_Powder->ReportAction_Liquid->Report

Figure 2: Workflow for containing and cleaning spills.[1][2][5][8] Note the damp towel technique for powders to suppress dust.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9601, N-(4-Fluorophenyl)acetamide.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.